Product packaging for Tacrolimus(Cat. No.:CAS No. 104987-11-3)

Tacrolimus

Cat. No.: B1663567
CAS No.: 104987-11-3
M. Wt: 804.0 g/mol
InChI Key: QJJXYPPXXYFBGM-LFZNUXCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tacrolimus, also known as FK506, is a macrolide lactone immunosuppressant derived from the bacterium Streptomyces tsukubaensis . As a calcineurin inhibitor, it is a cornerstone agent for studying T-cell-mediated immune responses . Its primary research value lies in its potent mechanism of action: upon entering T-cells, this compound first binds to the FK506-binding protein (FKBP-12) . This drug-immunophilin complex then inhibits the calcium-activated phosphatase calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the transcription factor NF-AT (Nuclear Factor of Activated T-cells) . This critical interruption blocks the transcription of early genes required for T-cell activation, such as interleukin-2 (IL-2), effectively halting T-cell proliferation and the ensuing immune response . In research settings, this compound is an essential tool for investigating the pathways of organ transplant rejection and developing novel immunosuppressive protocols . Its applications extend to preclinical studies of T-cell-mediated autoimmune diseases and dermatological conditions like atopic dermatitis . Recent scientific investigations also leverage this compound to explore nerve regeneration and various ophthalmic inflammatory conditions . The compound exhibits complex pharmacokinetics, characterized by significant inter- and intra-patient variability, a narrow therapeutic index, and metabolism primarily mediated by the CYP3A4/5 enzymes . These properties make it a challenging yet compelling subject for advanced research in pharmacogenomics, population pharmacokinetic (PopPK) modeling, and machine learning-driven dose prediction . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H69NO12 B1663567 Tacrolimus CAS No. 104987-11-3

Properties

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
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InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
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InChI Key

QJJXYPPXXYFBGM-LFZNUXCKSA-N
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Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
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Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC
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Molecular Formula

C44H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

109581-93-3 (Hydrate)
Record name Tacrolimus [USAN:INN]
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DSSTOX Substance ID

DTXSID5046354
Record name Tacrolimus
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Molecular Weight

804.0 g/mol
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Solubility

Insoluble
Record name Tacrolimus
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CAS No.

104987-11-3, 109581-93-3
Record name Tacrolimus
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Foundational & Exploratory

The Discovery of Tacrolimus from Streptomyces tsukubensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant that has revolutionized organ transplantation and the treatment of autoimmune diseases. Its discovery from the fermentation broth of the soil bacterium Streptomyces tsukubensis is a landmark in the field of natural product drug discovery. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the biotechnological processes involved in the production of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

The Discovery of this compound (FK-506)

This compound was discovered in 1984 by a team of scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in Japan.[1][2][3][4] The discovery was the result of an extensive screening program aimed at identifying novel immunosuppressive compounds from microbial sources.[5] A soil sample from the Tsukuba region of Japan yielded a strain of actinomycete bacteria, later identified as Streptomyces tsukubensis, which produced a compound with potent immunosuppressive activity.[2][4] This compound, initially designated FK-506, was found to be a novel 23-membered macrolide lactone.[3][5][6] Subsequent studies demonstrated that this compound was 10 to 100 times more potent than the then-standard immunosuppressant, cyclosporine.[7]

Mechanism of Action

This compound exerts its immunosuppressive effects by inhibiting T-lymphocyte activation.[8][9] Upon entering a T-cell, this compound binds to a specific intracellular protein called FKBP12 (FK506-binding protein 12).[10][11][12] This this compound-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[9][13][14]

The inhibition of calcineurin is the pivotal step in the mechanism of action of this compound. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][15][16] When NFAT is dephosphorylated, it translocates from the cytoplasm to the nucleus, where it activates the transcription of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[5][13][17] IL-2 is a critical growth factor for T-cells, and its production leads to T-cell proliferation and the activation of the adaptive immune response.

By inhibiting calcineurin, the this compound-FKBP12 complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[5][8] This blockade of NFAT-mediated transcription results in the suppression of IL-2 production and, consequently, the inhibition of T-cell proliferation and activation.[9][15]

Tacrolimus_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. Antigen Presentation Ca_Calmodulin Ca²⁺/Calmodulin TCR->Ca_Calmodulin 2. ↑ Intracellular Ca²⁺ This compound This compound FKBP12 FKBP12 This compound->FKBP12 A. Binds to Tacrolimus_FKBP12 This compound-FKBP12 Complex Calcineurin_inactive Inactive Calcineurin Tacrolimus_FKBP12->Calcineurin_inactive B. Inhibits Calcineurin Calcineurin_active Active Calcineurin Ca_Calmodulin->Calcineurin_active 3. Activates NFAT NFAT Calcineurin_active->NFAT 4. Dephosphorylates NFATp NFAT-P NFAT_n NFAT NFAT->NFAT_n 5. Nuclear Translocation Gene_Transcription Gene Transcription (e.g., IL-2) NFAT_n->Gene_Transcription 6. Activates IL2 IL-2 Gene_Transcription->IL2 7. Produces T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation 8. Promotes

Caption: Mechanism of action of this compound in T-cells.

Experimental Protocols

Screening for Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The initial discovery of this compound's immunosuppressive properties relied on in vitro assays, with the Mixed Lymphocyte Reaction (MLR) being a cornerstone for such screening.[5] The MLR assay assesses the proliferative response of T-lymphocytes from one individual (responder) when co-cultured with lymphocytes from a genetically different individual (stimulator).[18]

Principle: In a one-way MLR, the stimulator cells are treated to prevent their proliferation (e.g., by irradiation), so any measured proliferation is solely due to the responder T-cells recognizing the foreign antigens on the stimulator cells.[19] An effective immunosuppressant will inhibit this proliferation.

Protocol for One-Way MLR:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Preparation of Stimulator Cells: Resuspend the PBMCs from one donor (stimulator) at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium. Irradiate the cells with 30 Gy to inhibit their proliferation.[20]

  • Preparation of Responder Cells: Resuspend the PBMCs from the second donor (responder) at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Assay Setup: In a 96-well U-bottom plate, add 100 µL of the responder cell suspension and 100 µL of the stimulator cell suspension to each well.

  • Drug Addition: Prepare serial dilutions of the test compound (e.g., this compound dissolved in a suitable solvent) and add a small volume (e.g., 1 µL) to the appropriate wells. Include a vehicle control (solvent only) and a positive control (no drug).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5 days.

  • Proliferation Measurement: On day 5, add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the degree of cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the T-cell proliferation.

Production of this compound by Fermentation

Streptomyces tsukubensis is cultured under specific conditions to maximize the production of this compound. Both batch and fed-batch fermentation strategies have been employed.

Protocol for Fed-Batch Fermentation:

  • Inoculum Preparation (Seed Culture):

    • Prepare a seed medium containing (per liter): 4 g glucose, 10 g malt extract, 4 g yeast extract, and 2 g CaCO₃. Adjust the pH to 7.2.[7]

    • Inoculate the seed medium with a spore suspension or a vegetative culture of S. tsukubaensis.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours.

  • Production Medium:

    • Prepare the production medium. An example of an optimized medium contains (per liter): 61.61 g soluble starch, 20.61 g peptone, and 30.79 g Tween 80.[8] Another example includes (per liter): 4 g glucose, 14.32 g yeast extract, 30 g ammonium sulfate, 0.2 g glycine, and 1.49% 1,2-propylene glycol.[15]

    • Adjust the pH to 7.0-7.5 and sterilize.[12]

  • Fermentation:

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the fermenter at 25-30°C with controlled aeration and agitation.

    • After an initial growth phase (e.g., 48 hours), begin a fed-batch regimen by adding a concentrated solution of a carbon source (e.g., soluble starch or dextrin) at a controlled rate to maintain a low but steady concentration in the fermenter.[12][16] This prevents catabolite repression and prolongs the production phase.

    • Monitor and control the pH between 6.5 and 7.8.[12]

    • The fermentation is typically carried out for 140-280 hours.

  • Harvesting:

    • At the end of the fermentation, the whole broth containing the mycelium and the dissolved this compound is harvested for extraction.

Extraction and Purification of this compound

The purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

Protocol for Extraction and Purification:

  • Extraction:

    • Add an equal volume of an organic solvent such as acetone or toluene to the whole fermentation broth.[9][13]

    • Stir the mixture for 1-2 hours to extract this compound from the mycelium and the aqueous phase.

    • Separate the organic extract from the solids and the aqueous phase by filtration or centrifugation.

  • Initial Purification by Adsorption Chromatography:

    • Concentrate the organic extract under reduced pressure to obtain a crude oily residue.

    • Load the crude extract onto a column packed with a non-ionic adsorbent resin such as Diaion HP-20 or Amberlite XAD16.[10][13]

    • Wash the column with water to remove polar impurities.

    • Elute the this compound using a gradient of increasing concentrations of an organic solvent like acetone or methanol in water.[13]

  • Silica Gel Chromatography:

    • Combine and concentrate the fractions containing this compound.

    • Apply the semi-purified this compound to a silica gel column.

    • Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity to separate this compound from its structural analogs like ascomycin.[9][13]

  • Reverse-Phase Chromatography (Optional, for high purity):

    • For further purification, the this compound-containing fractions can be subjected to reverse-phase chromatography on a C18 column.[13]

    • Elute with a mixture of acetonitrile and water.

  • Crystallization:

    • Concentrate the purified this compound solution.

    • Induce crystallization by adding a non-solvent, such as n-heptane or diisopropyl ether, or by cooling a saturated solution in a solvent like acetonitrile/water.[1]

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain pure this compound.

Quantitative Data

The following tables summarize key quantitative data related to the production and activity of this compound.

Table 1: Examples of Fermentation Media for this compound Production

ComponentConcentration (g/L) - Medium AConcentration (g/L) - Medium B
Glucose4-
Soluble Starch-61.61
Yeast Extract14.32-
Peptone-20.61
Ammonium Sulfate30-
Glycine0.2-
1,2-Propylene Glycol14.9-
Tween 80-30.79
Reference[15][8]

Table 2: this compound Production Yields in Streptomyces tsukubaensis

Fermentation StrategyStrainYield (mg/L)Reference
Batch FermentationWild Type24.3[21]
Batch Fermentation with Brazil Nut OilDSMZ strain41.67[7][14]
Optimized Batch FermentationNBRC 108819616[15]
Fed-Batch FermentationVKM Ac-2618D500[16]
Mutagenesis & Optimized MediumFIM-16-061522[8]

Table 3: Purification Scheme for this compound

Purification StepResin/MethodElution Solvent(s)PurityYield
ExtractionSolvent ExtractionAcetone or TolueneLowHigh
Adsorption ChromatographyAmberlite XAD16Acetone/Water gradientModerate>90%
Silica Gel ChromatographySilica GelHexane/Ethyl Acetate gradientHighVariable
CrystallizationSolvent/Anti-solventAcetonitrile/Water>99.7%>90%
Data compiled from[9][10][13]

Table 4: Immunosuppressive Activity of this compound

AssayCell TypeIC₅₀ (ng/mL)Reference
Lymphocyte Proliferation (MLR)Human PBMCs0.0075 - 1042 (wide inter-individual variation)[11]
Median IC₅₀ in the study was 0.63 ng/mL

Conclusion

The discovery of this compound from Streptomyces tsukubensis is a testament to the power of natural product screening. Its unique mechanism of action, involving the inhibition of the calcineurin-NFAT signaling pathway, has provided a highly effective means of suppressing the immune system for the prevention of organ transplant rejection. The optimization of fermentation and purification processes has enabled the large-scale production of this life-saving drug. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound discovery and production, offering valuable insights for professionals in the field of drug development and biotechnology.

Tacrolimus_Discovery_Workflow Soil_Sample 1. Soil Sample Collection (Tsukuba, Japan) Isolation 2. Isolation of Streptomyces tsukubensis Soil_Sample->Isolation Fermentation 3. Fermentation & Production Isolation->Fermentation Screening 4. In Vitro Screening (Mixed Lymphocyte Reaction) Fermentation->Screening Test for Activity Extraction 5. Extraction from Broth Screening->Extraction Active Broth Identified Purification 6. Chromatographic Purification Extraction->Purification Structure_Elucidation 7. Structure Elucidation (FK-506) Purification->Structure_Elucidation Pure_Compound 8. Pure this compound Structure_Elucidation->Pure_Compound

Caption: Workflow of the discovery of this compound.

References

A Deep Dive into the Molecular Mechanism of Tacrolimus: Calcineurin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tacrolimus (also known as FK-506) is a potent macrolide immunosuppressant extensively utilized in organ transplantation to prevent allograft rejection. Its therapeutic efficacy is primarily attributed to its ability to inhibit the calcium and calmodulin-dependent serine/threonine protein phosphatase, calcineurin. This guide provides a detailed exploration of the molecular mechanism of this compound-mediated calcineurin inhibition, focusing on the intricate protein-drug interactions and the downstream effects on T-cell activation. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction

The adaptive immune response, particularly the activation of T-lymphocytes, plays a pivotal role in the recognition and rejection of foreign tissues following organ transplantation. A critical signaling pathway in T-cell activation is initiated by the rise in intracellular calcium levels, which in turn activates calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus and the subsequent transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). This compound exerts its immunosuppressive effects by disrupting this crucial signaling cascade.[1][2]

The Molecular Mechanism of this compound Action

The immunosuppressive activity of this compound is not direct but is mediated through the formation of a composite inhibitory surface with an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[3][4]

2.1. Formation of the this compound-FKBP12 Complex

This compound readily diffuses across the cell membrane and binds with high affinity to the ubiquitously expressed cytosolic immunophilin, FKBP12.[1][3] This binding event induces a conformational change in FKBP12, creating a novel composite surface.

2.2. The Ternary Complex: this compound-FKBP12-Calcineurin

The this compound-FKBP12 complex then binds to the heterodimeric calcineurin, which consists of a catalytic subunit (calcineurin A) and a regulatory subunit (calcineurin B).[2][3] This interaction forms a stable ternary complex. The crystal structure of this complex reveals that the this compound-FKBP12 binary complex does not directly bind to the active site of calcineurin. Instead, it sterically hinders the access of macromolecular substrates, such as NFAT, to the phosphatase active site.

2.3. Inhibition of Calcineurin Phosphatase Activity

By physically blocking substrate access, the formation of the ternary complex effectively inhibits the serine/threonine phosphatase activity of calcineurin.[5] This prevents the dephosphorylation of NFAT.

2.4. Downstream Consequences: Blockade of NFAT Signaling

Phosphorylated NFAT is unable to translocate to the nucleus and remains sequestered in the cytoplasm.[6] Consequently, the transcription of IL-2 and other critical cytokine genes is suppressed, leading to a potent inhibition of T-cell activation, proliferation, and differentiation.[7]

Quantitative Data on this compound-Mediated Calcineurin Inhibition

The following tables summarize key quantitative data related to the binding affinities and inhibitory concentrations of this compound.

Table 1: Binding Affinities of this compound

Interacting MoleculesDissociation Constant (Kd)Inhibition Constant (Ki)Method
This compound - FKBP120.4 nM[8]1.7 nM[8]Peptidyl-prolyl cis-trans isomerization assay
This compound-FKBP12 - Calcineurin-6 nM[3]Calcineurin phosphatase activity assay

Table 2: Inhibitory Concentrations (IC50) of this compound

ParameterIC50 ValueCell/System Type
Calcineurin Phosphatase Activity~0.2 µg/mL[9]Human Peripheral Blood Leukocytes (PBL)
Calcineurin Phosphatase Activity43.9 pg/million cells[10]Intracellular in mononuclear cells
Smooth Muscle Cell ProliferationMarkedly lower than for endothelial cells[11]Smooth Muscle Cells vs. Endothelial Cells
T-cell Proliferation10-100 times more potent than cyclosporine[12]Peripheral Blood Mononuclear Cells (PBMCs)

Experimental Protocols

4.1. Calcineurin Phosphatase Activity Assay

This assay measures the ability of calcineurin to dephosphorylate a specific substrate, typically the RII phosphopeptide, in the presence and absence of this compound.

Materials:

  • Active calcineurin enzyme

  • Calcineurin assay buffer (containing CaCl2, MgCl2, DTT, and a buffer like Tris-HCl)

  • Calmodulin

  • RII phosphopeptide substrate (phosphorylated)

  • This compound solution at various concentrations

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing calcineurin assay buffer, calmodulin, and active calcineurin enzyme in each well of a 96-well plate.

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).[13]

  • Stop the reaction by adding the malachite green reagent. This reagent will react with the free phosphate released by the dephosphorylation of the substrate, resulting in a colorimetric change.[14]

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a plate reader.

  • Calculate the percentage of calcineurin inhibition for each this compound concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

4.2. Co-Immunoprecipitation of the this compound-FKBP12-Calcineurin Complex

This technique is used to demonstrate the in-cell interaction between FKBP12, calcineurin, and this compound.

Materials:

  • Cells expressing FKBP12 and calcineurin

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody against FKBP12 or calcineurin

  • Protein A/G-agarose beads

  • Wash buffer

  • SDS-PAGE loading buffer

  • Western blotting reagents and antibodies against FKBP12 and calcineurin

Procedure:

  • Treat cells with this compound or a vehicle control for a specified time.

  • Lyse the cells using a suitable lysis buffer to release cellular proteins.

  • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Incubate the clarified lysate with an antibody specific for either FKBP12 or calcineurin to form an antibody-protein complex.

  • Add Protein A/G-agarose beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the protein complex.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

  • Probe the membrane with antibodies against both FKBP12 and calcineurin to detect the co-immunoprecipitated proteins. The presence of both proteins in the immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.

4.3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between two molecules in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Recombinant FKBP12 protein

  • This compound solution

  • Running buffer

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilize recombinant FKBP12 onto the surface of the sensor chip using standard amine coupling chemistry.

  • Flow a running buffer over the chip surface to establish a stable baseline.

  • Inject a series of concentrations of this compound over the FKBP12-immobilized surface.

  • Monitor the change in the SPR signal (measured in response units, RU) in real-time as this compound binds to and dissociates from FKBP12.

  • After each injection, regenerate the sensor surface to remove bound this compound.

  • Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

5.1. Signaling Pathway Diagram

Tacrolimus_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ TCR->PLC APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Ca²⁺ channels Ca_cyto Ca²⁺ Ca_ER->Ca_cyto Release Calmodulin Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active Activation NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation This compound This compound FKBP12 FKBP12 This compound->FKBP12 Binds Tacro_FKBP12 This compound-FKBP12 Complex Tacro_FKBP12->Calcineurin_active Inhibits IL2_Gene IL-2 Gene NFAT_n->IL2_Gene Binds to promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription Ca_cytoCalmodulin Ca_cytoCalmodulin Ca_cytoCalmodulin->Calcineurin_inactive FKBP12this compound FKBP12this compound FKBP12this compound->Tacro_FKBP12

Caption: this compound signaling pathway.

5.2. Experimental Workflow Diagram

Experimental_Workflow cluster_assay Calcineurin Phosphatase Activity Assay cluster_coip Co-Immunoprecipitation Start Prepare Reaction Mix (Calcineurin, Calmodulin) Add_Tacro Add this compound (or Vehicle) Start->Add_Tacro Pre_Incubate Pre-incubate (30°C) Add_Tacro->Pre_Incubate Add_Substrate Add RII Phosphopeptide Substrate Pre_Incubate->Add_Substrate Incubate Incubate (30°C) Add_Substrate->Incubate Stop_Reaction Add Malachite Green Reagent Incubate->Stop_Reaction Measure Measure Absorbance Stop_Reaction->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze Cell_Treatment Treat Cells with this compound Lysis Cell Lysis Cell_Treatment->Lysis IP Immunoprecipitate with anti-FKBP12 or anti-Calcineurin Ab Lysis->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute Western SDS-PAGE & Western Blot Elute->Western Detect Detect Co-precipitated Proteins Western->Detect

Caption: Experimental workflows.

Conclusion

This compound remains a cornerstone of immunosuppressive therapy due to its potent and specific inhibition of calcineurin. A thorough understanding of its molecular mechanism of action, including the formation of the inhibitory ternary complex with FKBP12 and calcineurin, is paramount for the rational design of next-generation immunosuppressants with improved efficacy and reduced toxicity. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing the field of immunopharmacology.

References

Tacrolimus: A Deep Dive into its Impact on T-Lymphocyte Activation and IL-2 Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which tacrolimus exerts its immunosuppressive effects, with a specific focus on the inhibition of T-lymphocyte activation and the transcription of Interleukin-2 (IL-2). This document details the core signaling pathways, presents quantitative data on its efficacy, and provides methodologies for key experimental assays.

Introduction: The Immunosuppressive Power of this compound

This compound (also known as FK506) is a potent macrolide lactone immunosuppressant discovered in Streptomyces tsukubaensis. It is a cornerstone in the prevention of allograft rejection in organ transplant recipients. Its mechanism of action is fundamentally centered on the disruption of the signaling cascade that leads to T-lymphocyte activation, a critical event in the adaptive immune response. By inhibiting this process, this compound effectively dampens the body's ability to mount an immune attack against foreign antigens, such as those presented by a transplanted organ. A key target in this intricate process is the inhibition of the production of IL-2, a cytokine vital for T-cell proliferation and differentiation.

The Core Mechanism of Action: A Molecular Perspective

The immunosuppressive activity of this compound is initiated by its entry into the cytoplasm of T-lymphocytes, where it binds to a specific intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[1][2] This binding event itself does not directly lead to immunosuppression. Instead, the newly formed this compound-FKBP12 complex acquires a high affinity for and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.[3][4]

Calcineurin plays a pivotal role in T-cell activation. Following T-cell receptor (TCR) engagement with an antigen, there is an increase in intracellular calcium levels. This rise in calcium activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[4][5] Dephosphorylated NFAT is able to translocate from the cytoplasm into the nucleus.[1] Once in the nucleus, NFAT binds to the promoter region of the IL-2 gene, initiating its transcription.[4]

The this compound-FKBP12 complex effectively blocks the phosphatase activity of calcineurin.[3] This inhibition prevents the dephosphorylation of NFAT, which consequently remains in its phosphorylated state in the cytoplasm and is unable to enter the nucleus.[6] The failure of NFAT to translocate to the nucleus results in a halt of IL-2 gene transcription, leading to a significant reduction in IL-2 production.[1][7] The lack of IL-2, a potent T-cell growth factor, ultimately leads to the suppression of T-cell proliferation and activation.

Beyond the calcineurin-NFAT-IL-2 axis, this compound has been shown to affect other signaling pathways involved in T-cell activation. Studies have indicated that this compound can also inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[7][8] Furthermore, this compound can also suppress the activation of the transcription factor NF-κB, which is also involved in the induction of IL-2 transcription.[7][9][10][11]

Quantitative Effects of this compound on T-Lymphocyte Function

The inhibitory effects of this compound on T-lymphocyte proliferation and cytokine production are dose-dependent. The following tables summarize key quantitative data from various in vitro studies.

ParameterCell TypeThis compound ConcentrationInhibitionReference
T-Cell ProliferationHuman T-Cells10⁻⁷ to 5 x 10⁻⁸ M~50% (IC50)[12]
IL-2 mRNA ExpressionHuman T-Cells10⁻⁷ to 5 x 10⁻⁸ M~50% (IC50)[12]
IL-2 ProductionIsolated Human T-Cells10 ng/mL~90%
T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)3.125 ng/mLStrong Reduction
NF-κB (p65) PhosphorylationCD3+ T-Cells10 ng/mL~55%[9]
NF-κB (p65) PhosphorylationCD4+ T-Cells10 ng/mL~56%[9]
NF-κB (p65) PhosphorylationCD8+ T-Cells10 ng/mL~51%[9]

Experimental Protocols: Methodologies for Assessing this compound Activity

This section provides an overview of key experimental protocols used to investigate the effects of this compound on T-lymphocyte function.

T-Lymphocyte Proliferation Assay

Principle: To measure the ability of T-lymphocytes to proliferate in response to a stimulus in the presence or absence of this compound.

Method 1: [³H]Thymidine Incorporation Assay

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add varying concentrations of this compound to the wells.

  • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or with anti-CD3 and anti-CD28 antibodies.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Pulse the cells with 1 µCi of [³H]thymidine per well and incubate for an additional 18 hours.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of proliferation inhibition relative to the untreated, stimulated control.

Method 2: Carboxyfluorescein Succinimidyl Ester (CFSE) Dilution Assay

  • Label isolated PBMCs with CFSE, a fluorescent dye that covalently binds to intracellular proteins.

  • Wash the cells to remove excess dye.

  • Plate the CFSE-labeled cells and treat with this compound and a stimulus as described above.

  • Incubate for 4-5 days.

  • Analyze the cells by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved in daughter cells.

  • Quantify proliferation by analyzing the decrease in CFSE fluorescence.

IL-2 Promoter Activity Assay (Luciferase Reporter Assay)

Principle: To quantify the transcriptional activity of the IL-2 promoter in response to T-cell activation and its inhibition by this compound.

  • Use a Jurkat T-cell line stably transfected with a luciferase reporter plasmid. The plasmid contains the firefly luciferase gene under the control of the human IL-2 promoter.

  • Plate the Jurkat-IL-2-luc cells in a 96-well plate.

  • Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin or with anti-CD3/CD28 antibodies.

  • Incubate for 6-24 hours.

  • Lyse the cells and add a luciferase substrate.

  • Measure the luminescence using a luminometer.

  • The light output is directly proportional to the IL-2 promoter activity.

Calcineurin Activity Assay

Principle: To measure the phosphatase activity of calcineurin in cell lysates and its inhibition by this compound.

  • Isolate T-lymphocytes and prepare cell lysates.

  • Incubate the cell lysates with a synthetic phosphopeptide substrate (e.g., RII phosphopeptide) in a buffer containing calcium and calmodulin.

  • In parallel, set up reactions with the addition of the this compound-FKBP12 complex or a specific calcineurin inhibitor as a control.

  • The reaction is stopped, and the amount of free phosphate released from the substrate is measured using a colorimetric method (e.g., Malachite Green assay).

  • The calcineurin activity is proportional to the amount of phosphate released.

NFAT Nuclear Translocation Assay

Principle: To visualize and quantify the movement of NFAT from the cytoplasm to the nucleus upon T-cell activation and its inhibition by this compound.

Method: Immunofluorescence Microscopy

  • Culture Jurkat T-cells or primary T-cells on coverslips.

  • Pre-incubate the cells with this compound.

  • Stimulate the cells with PMA and ionomycin.

  • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Incubate the cells with a primary antibody specific for NFAT.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Stain the nuclei with a DNA dye such as DAPI.

  • Visualize the cells using a fluorescence microscope.

  • Quantify the nuclear translocation by measuring the fluorescence intensity of NFAT in the nucleus versus the cytoplasm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

T_Cell_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell TCR T-Cell Receptor APC->TCR Antigen PLCg PLCγ TCR->PLCg Activates CD28 CD28 CD28->PLCg Co-stimulation IP3 IP3 PLCg->IP3 Generates Ca Ca²⁺ IP3->Ca Releases Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT-P Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Translocates to Nucleus & Activates Transcription This compound This compound FKBP12 FKBP12 This compound->FKBP12 Tac-FKBP12 This compound-FKBP12 Complex FKBP12->Tac-FKBP12 Tac-FKBP12->Calcineurin Inhibits IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Caption: T-Cell Receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Isolate T-Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Stimulation Stimulate T-Cells (e.g., anti-CD3/CD28) Treatment->Stimulation Incubation Incubate (Time-Course) Stimulation->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Proliferation Proliferation Assay (CFSE or ³H-Thymidine) Endpoint_Analysis->Proliferation IL2_Production IL-2 Production (ELISA or Intracellular Staining) Endpoint_Analysis->IL2_Production Gene_Expression IL-2 Gene Expression (qPCR) Endpoint_Analysis->Gene_Expression Signaling Signaling Pathway Analysis (NFAT Translocation, Calcineurin Activity) Endpoint_Analysis->Signaling

Caption: A generalized experimental workflow for assessing the effect of this compound.

Conclusion

This compound remains a critical tool in the management of allograft rejection. Its profound immunosuppressive effects are primarily mediated through the inhibition of calcineurin, leading to a downstream blockade of NFAT nuclear translocation and a subsequent reduction in IL-2 gene transcription. This targeted disruption of the T-lymphocyte activation cascade highlights the elegance and specificity of its mechanism. A thorough understanding of these molecular interactions and the availability of robust experimental assays are essential for the continued development and optimization of immunosuppressive therapies. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of immunology and drug development.

References

A Technical Guide to the Pharmacodynamics of Tacrolimus in Immune Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacodynamic properties of tacrolimus, a cornerstone immunosuppressive agent. We will explore its molecular mechanism of action, present key quantitative data on its effects, and detail the experimental protocols used to characterize its activity.

Core Mechanism of Action: Calcineurin Inhibition

This compound exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a critical enzyme in the T-lymphocyte activation pathway.[1][2] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin.[3] this compound, a macrolide, functions by first binding to a cytosolic immunophilin, FKBP-12 (FK506 binding protein).[4][5] This newly formed this compound-FKBP-12 complex then binds to calcineurin, inhibiting its phosphatase activity.[4][6]

The primary substrate of calcineurin is the Nuclear Factor of Activated T-cells (NFAT).[7] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT.[2][4] This is a crucial step, as only dephosphorylated NFAT can translocate from the cytoplasm into the nucleus.[6][7] Once in the nucleus, NFAT acts as a transcription factor, initiating the expression of genes encoding various pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[6][8] IL-2 is a potent T-cell growth factor, essential for the proliferation and differentiation of T-cells, which drives the immune response.[6]

By blocking this cascade, this compound effectively halts IL-2 production and subsequent T-cell activation and proliferation, leading to a state of immunosuppression.[1][4] This targeted action makes it highly effective in preventing allograft rejection in transplant recipients.[9]

Tacrolimus_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Activation Ca_increase ↑ Intracellular Ca²⁺ TCR->Ca_increase Signal 1 Calcineurin_active Active Calcineurin Ca_increase->Calcineurin_active Activates NFAT_P NFAT-P (Cytoplasmic) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation This compound This compound FKBP12 FKBP-12 This compound->FKBP12 Tac_FKBP12 This compound-FKBP-12 Complex This compound->Tac_FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin_active Inhibits IL2_Gene IL-2 Gene Promoter NFAT_nuc->IL2_Gene Binds & Activates IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2_Protein IL-2 Protein (Secretion) IL2_mRNA->IL2_Protein Translation T_Cell_Prolif T-Cell Proliferation IL2_Protein->T_Cell_Prolif Drives

This compound inhibits T-cell activation via the calcineurin-NFAT pathway.

Quantitative Pharmacodynamic Data

The immunosuppressive potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) in various functional assays. These values demonstrate the concentration of the drug required to inhibit a specific biological process by 50%.

ParameterSystemIC50 ValueReference
Cytokine Inhibition Human Peripheral Blood Mononuclear Cells (PBMC)0.02 - 0.11 ng/mL[10]
Calcineurin Inhibition In vitro (Leukocyte Lysates)34 µg/L (approx. 34 ng/mL)[11]
Lymphocyte Proliferation Human PBMC (High Sensitivity Donors)< 1.0 ng/mL[12]
Lymphocyte Proliferation Human PBMC3.125 ng/mL (Strong Suppression)[13]

Note: IC50 values can vary based on the specific experimental conditions, cell types, and stimulation methods used.

Key Experimental Protocols

Characterizing the pharmacodynamic effects of this compound involves several key in vitro and ex vivo assays. Below are the methodologies for the most critical experiments.

Calcineurin (CN) Phosphatase Activity Assay

This assay directly measures the enzymatic activity of calcineurin and its inhibition by this compound.

Methodology:

  • Sample Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll density gradient.[14] Lyse the cells to release intracellular contents, including calcineurin.

  • Reaction Setup: Prepare a reaction mixture containing the cell lysate, a specific RII phosphopeptide substrate, and a buffer containing calcium and calmodulin.[14][15]

  • Incubation: Incubate the mixture to allow calcineurin to dephosphorylate the RII substrate.

  • Inhibition Measurement: To measure inhibition, parallel reactions are set up with varying concentrations of this compound.

  • Quantification: The amount of dephosphorylated product is quantified. This can be achieved via two primary methods:

    • Spectrophotometry: A Malachite green reagent is added, which forms a colored complex with the free phosphate released during the reaction. The absorbance is read on a spectrophotometer.[11]

    • LC-MS/MS: The dephosphorylated peptide product is quantified using Liquid Chromatography-Tandem Mass Spectrometry, which offers high specificity and sensitivity.[14][15]

  • Data Analysis: Calcineurin activity is calculated based on the rate of product formation and normalized to the total protein concentration in the lysate.

Calcineurin_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification start Whole Blood Sample ficoll Ficoll Density Gradient Centrifugation start->ficoll pbmc Isolate PBMCs ficoll->pbmc lysis Cell Lysis pbmc->lysis lysate PBMC Lysate (contains Calcineurin) lysis->lysate mix Prepare Reaction Mix: - Lysate - RII Peptide Substrate - Buffer (Ca²⁺, Calmodulin) - this compound (Test wells) lysate->mix incubate Incubate at 37°C mix->incubate dephos Calcineurin dephosphorylates RII Substrate incubate->dephos quant_choice Choose Method dephos->quant_choice lcms LC-MS/MS: Quantify peptide product quant_choice->lcms spectro Spectrophotometry: Add Malachite Green, measure absorbance quant_choice->spectro end Final Result: Calcineurin Activity (pmol/min/mg protein) lcms->end Calculate Activity spectro->end Calculate Activity

Workflow for measuring calcineurin phosphatase activity.
T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of T-cells to proliferate upon stimulation and the inhibitory effect of this compound on this process.

Methodology:

  • Cell Isolation and Labeling: Isolate PBMCs from blood. Label the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that binds to intracellular proteins.[13]

  • Culture Setup: Culture the CFSE-labeled PBMCs in the presence of T-cell stimuli, typically anti-CD3 and anti-CD28 antibodies, which mimic the primary signals of T-cell activation.[13][16]

  • Drug Treatment: Add varying concentrations of this compound to the cultures to determine its dose-dependent inhibitory effect.

  • Incubation: Incubate the cells for 3-4 days. During this time, proliferating cells will divide. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells.[13]

  • Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells using a flow cytometer.

  • Data Analysis: Gate on the CD4+ and CD8+ T-cell populations. Proliferation is measured by the progressive reduction in CFSE fluorescence. The percentage of divided cells and the number of divisions can be calculated.

TCell_Proliferation_Workflow start Isolate PBMCs labeling Label cells with CFSE dye start->labeling culture Culture cells with: - Anti-CD3/CD28 (Stimulation) - this compound (Test wells) labeling->culture incubation Incubate for 3-4 days (Allow for cell division) culture->incubation staining Stain with fluorescent anti-CD4/CD8 antibodies incubation->staining flow Acquire on Flow Cytometer staining->flow analysis Analyze CFSE dilution in CD4+ & CD8+ cells flow->analysis result Result: % Proliferation Inhibition analysis->result

Workflow for the CFSE-based T-cell proliferation assay.
Cytokine Production Assay

This assay quantifies the production of key cytokines, like IL-2 and IFN-γ, which are downstream indicators of T-cell activation.

Methodology:

  • Cell Culture: Isolate PBMCs or use a whole blood culture system.[10][17]

  • Stimulation and Treatment: Stimulate the cells with mitogens (e.g., Phytohemagglutinin - PHA) or specific antigens (e.g., anti-CD3/CD28) in the presence or absence of this compound.[10][18]

  • Incubation: Culture the cells for a period ranging from several hours to a few days, depending on the target cytokine.

  • Quantification:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Centrifuge the cell cultures and collect the supernatant. The concentration of secreted cytokines in the supernatant is measured using specific ELISA kits.[19]

    • Intracellular Cytokine Staining (ICS): Treat the cells with a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines inside the cell. The cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against the cytokine of interest. Analysis is performed by flow cytometry.[17]

  • Data Analysis: Cytokine levels are compared between treated and untreated samples to determine the extent of inhibition caused by this compound.

References

In Vitro vs. In Vivo Effects of Tacrolimus on Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tacrolimus (also known as FK-506) is a potent calcineurin inhibitor widely used as a cornerstone immunosuppressant in solid organ transplantation and for the treatment of various autoimmune diseases. Its primary mechanism of action involves the suppression of T-cell activation and proliferation. However, the effects of this compound extend to a wide range of immune cells, and notable differences exist between its actions observed in controlled in vitro settings and the complex in vivo environment. This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound on key immune cell populations, including T cells, B cells, Natural Killer (NK) cells, and macrophages. Detailed experimental protocols for assessing these effects are provided, along with a quantitative summary of key findings and visual representations of the underlying signaling pathways. Understanding these differences is crucial for optimizing therapeutic strategies, interpreting immunological monitoring data, and guiding future research in the field of immunosuppression.

Core Mechanism of Action: Calcineurin-NFAT Pathway

This compound exerts its primary immunosuppressive effect by inhibiting the calcium/calmodulin-dependent phosphatase, calcineurin.[1][2] In T lymphocytes, activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium, which in turn activates calcineurin.[2] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T cells (NFAT), a family of transcription factors.[1] This dephosphorylation allows NFAT to translocate to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][2] IL-2 is a critical cytokine for T-cell proliferation and differentiation. By binding to the immunophilin FKBP12, this compound forms a complex that inhibits calcineurin's phosphatase activity, thereby preventing NFAT dephosphorylation and nuclear translocation.[1] This blockade of the calcineurin-NFAT signaling pathway is the central mechanism by which this compound suppresses T-cell activation.

Tacrolimus_NFAT_Pathway TCR TCR Activation Ca_increase ↑ Intracellular Ca2+ TCR->Ca_increase Calcineurin Calcineurin Ca_increase->Calcineurin activates NFAT_P NFAT-P (cytoplasm) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (cytoplasm) NFAT_P->NFAT NFAT_nuc NFAT (nucleus) NFAT->NFAT_nuc translocates IL2_gene IL-2 Gene Transcription NFAT_nuc->IL2_gene activates IL2_prod IL-2 Production IL2_gene->IL2_prod T_cell_prolif T-Cell Proliferation IL2_prod->T_cell_prolif This compound This compound FKBP12 FKBP12 This compound->FKBP12 Tac_FKBP12 This compound-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin inhibits

Figure 1: this compound-mediated inhibition of the Calcineurin-NFAT pathway in T cells.

Effects on T Lymphocytes

T cells are the primary targets of this compound. The drug's effects on T-cell proliferation, cytokine production, and differentiation have been extensively studied both in vitro and in vivo.

T-Cell Proliferation

In Vitro : this compound potently inhibits T-cell proliferation in a dose-dependent manner. Even at low concentrations, it can strongly reduce T-cell division.[3] Studies have shown that this compound inhibits the proliferation of both CD4+ and CD8+ T cells.[3]

In Vivo : In murine models, this compound treatment leads to a dose-dependent reduction in CD4+ T-cell proliferation.[3] In human transplant recipients, a mean 25% reduction in CD4+ and CD8+ T-cell proliferation has been observed compared to healthy controls.[4] However, the in vivo effects can be transient, and T-cell proliferation can recover substantially after even a brief discontinuation of the drug.[4] Furthermore, a direct correlation between serum this compound levels and the degree of T-cell suppression is not always observed.[3]

Cytokine Production

In Vitro : this compound significantly inhibits the production of a broad range of cytokines by T cells, including IL-2, Interferon-gamma (IFN-γ), IL-4, and IL-5.[5] The IC50 for IL-2 inhibition is in the low nanomolar range.

In Vivo : In transplant patients, this compound treatment is associated with reduced production of Th1- and Th2-type cytokines. The inhibition of cytokine production is a key aspect of its immunosuppressive efficacy in preventing allograft rejection.

T-Cell Differentiation

In Vitro : this compound can influence the differentiation of T helper (Th) cell subsets. It has been shown to inhibit the differentiation of Th17 cells.[6] Conversely, some studies suggest that this compound may spare or even promote the generation of regulatory T cells (Tregs), although this effect is debated and may be dose-dependent.

In Vivo : In kidney transplant recipients, conversion from a this compound-based regimen to Sirolimus has been associated with an increase in the proportion of both CD4+ and CD8+ Tregs and a decrease in effector memory CD8+ T cells, suggesting that this compound may restrain the Treg population in vivo.[7] Combination therapy of this compound with metformin has been shown to increase Treg cells and decrease Th17 cells in both in vitro and in vivo models, suggesting a potential strategy to modulate the T-cell balance.[8]

Effects on B Lymphocytes

The effects of this compound on B cells are generally considered to be indirect, primarily resulting from the inhibition of T-cell help.

B-Cell Activation and Proliferation

In Vitro : Studies have shown that this compound has a minimal direct effect on B-cell proliferation when stimulated with T-cell independent activators.[9][10] However, in co-culture systems with T cells, this compound indirectly inhibits B-cell activation and proliferation by blocking the T-cell help necessary for B-cell responses.[11]

In Vivo : In transplant recipients, this compound treatment does not significantly impact the numbers of circulating B-cell subsets.[12] However, by suppressing T follicular helper (Tfh) cells, this compound can indirectly impair B-cell maturation and antibody production.[12]

Antibody Production

In Vitro : this compound does not directly inhibit immunoglobulin production by pre-activated B cells.[11] Its inhibitory effect on antibody production in T-cell dependent B-cell cultures is a consequence of its action on T helper cells.[5][11]

In Vivo : By reducing Tfh cell function, this compound can lead to a decrease in the production of donor-specific antibodies (DSAs) in transplant recipients, which is a critical factor in preventing antibody-mediated rejection.[12]

Effects on Natural Killer (NK) Cells

The impact of this compound on NK cells is complex and appears to be context-dependent.

NK Cell Cytotoxicity

In Vitro : Some studies report that this compound has no significant effect on the killing function of NK cells.[13] Other research suggests a dose-dependent inhibition of NK cell degranulation.[14]

In Vivo : In renal transplant patients, those treated with this compound showed better preservation of NK cell cytotoxic activity compared to patients on cyclosporine.[15] However, high concentrations of this compound have been associated with a reduced number of NK cells in peripheral blood.[16]

Cytokine Production

In Vitro : this compound has been shown to inhibit IFN-γ production by NK cells in a dose-dependent manner.[14][17]

In Vivo : The in vivo effect of this compound on NK cell cytokine production in humans is less clear, but the overall immunosuppressive environment created by the drug likely dampens NK cell-mediated inflammatory responses.

Effects on Macrophages

This compound also modulates the function of macrophages, which play a significant role in both innate and adaptive immunity.

Macrophage Activation and Cytokine Production

In Vitro : this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by activated macrophages.[8][18] This effect is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[8]

In Vivo : In animal models of colitis, rectal administration of this compound has been shown to ameliorate inflammation by suppressing macrophage function and inducing their apoptosis.[8][18]

Macrophage Polarization

In Vitro : There is some evidence to suggest that this compound may promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.

In Vivo : The in vivo effects of this compound on macrophage polarization are still under investigation, but a shift towards an M2 phenotype would be consistent with its overall immunosuppressive and anti-inflammatory properties.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various immune cell parameters as reported in the literature. It is important to note that direct comparisons between in vitro and in vivo data can be challenging due to differences in experimental conditions, patient populations, and methodologies.

Table 1: In Vitro Effects of this compound on Immune Cell Functions

Cell TypeParameterThis compound ConcentrationEffectReference
T Cells Proliferation3.125 ng/mLStrong reduction[3]
IL-2 Production10 ng/mL~90% inhibition[19]
IFN-γ Production10 ng/mLSignificant inhibition[20]
NF-κB Phosphorylation10 ng/mL55% inhibition in CD3+ T cells[15][21][22]
p38 MAPK Phosphorylation10 ng/mL27% inhibition in CD3+ T cells[3][4]
B Cells Proliferation6 ng/mLMinimal effect[9][10]
NK Cells Degranulation1-100 ng/mLDose-dependent inhibition[14]
IFN-γ Production1-100 ng/mLDose-dependent inhibition[14][17]
Cytotoxicity5 ng/mLNo significant effect[13]
Macrophages Pro-inflammatory Cytokine Production10-1000 ng/mLSignificant suppression[8][18]

Table 2: In Vivo Effects of this compound on Immune Cell Functions

Cell TypeParameterThis compound Trough LevelEffectReference
T Cells ProliferationNot correlatedMean 25% reduction in transplant patients[4]
p38 MAPK Activation3.2-10.5 ng/mLInverse correlation[3][4]
B Cells Circulating NumbersTherapeutic rangeNo significant impact on subsets[12]
NK Cells Number11.88 ± 2.59 µg/LSignificantly reduced[16]
CytotoxicityTherapeutic rangeBetter preservation than cyclosporine[15]
Macrophages InfiltrationN/A (animal model)Ameliorated in colitis model[8][18]

Signaling Pathways

Beyond the canonical Calcineurin-NFAT pathway, this compound also influences other signaling cascades within immune cells.

NF-κB Pathway

This compound has been shown to inhibit the activation of the transcription factor NF-κB in T cells.[15][21][22] This is a significant finding as NF-κB plays a crucial role in the transcription of various pro-inflammatory genes. The inhibition of NF-κB by this compound may be mediated through calcineurin, as calcineurin has been shown to inactivate the cytoplasmic inhibitor of NF-κB, IκB.[22]

Tacrolimus_NFkB_Pathway TCR_CD28 TCR/CD28 Activation IKK IKK Complex TCR_CD28->IKK activates IkB_NFkB IκB-NF-κB (cytoplasm) IKK->IkB_NFkB phosphorylates IκB IkB_P IκB-P IkB_NFkB->IkB_P NFkB NF-κB (cytoplasm) IkB_P->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Proinflammatory_genes Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB_nuc->Proinflammatory_genes activates Calcineurin Calcineurin Calcineurin->IkB_NFkB inactivates IκB This compound This compound This compound->Calcineurin inhibits

Figure 2: Proposed mechanism of this compound-mediated inhibition of the NF-κB pathway.
MAPK Pathway

This compound has also been demonstrated to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in T cells.[3][4] The p38 MAPK pathway is involved in T-cell activation and cytokine production. Both in vitro and in vivo studies have shown a dose-dependent inhibition of p38 MAPK phosphorylation by this compound.[3][4] In macrophages, this compound has been shown to inhibit the ERK MAPK pathway.[23]

Tacrolimus_MAPK_Pathway TCR_CD28 TCR/CD28 Activation MAPKKK MAPKKK TCR_CD28->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors activates Cytokine_Production Cytokine Production Transcription_Factors->Cytokine_Production This compound This compound This compound->MAPKKK inhibits upstream

Figure 3: Simplified overview of this compound's inhibitory effect on the p38 MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on immune cells.

T-Cell Proliferation Assay using CFSE

This protocol describes a method to measure T-cell proliferation by flow cytometry using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T cells

  • CFSE (e.g., from Thermo Fisher Scientific)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/ionomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If required, further purify T cells using magnetic-activated cell sorting (MACS).

  • CFSE Staining:

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells 2-3 times with complete medium to remove unbound CFSE.

  • Cell Culture and Treatment:

    • Resuspend CFSE-labeled cells in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

    • Add T-cell activation stimuli to all wells except for the unstimulated control.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the data by gating on the T-cell population and examining the CFSE histogram. Each peak of reduced fluorescence intensity represents a successive generation of divided cells.

CFSE_Workflow Isolate_Cells Isolate PBMCs/ T cells CFSE_Label Label cells with CFSE Isolate_Cells->CFSE_Label Culture Culture with this compound & Stimuli CFSE_Label->Culture Flow_Cytometry Analyze by Flow Cytometry Culture->Flow_Cytometry Data_Analysis Analyze Proliferation (CFSE dilution) Flow_Cytometry->Data_Analysis

Figure 4: Workflow for the CFSE-based T-cell proliferation assay.
Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the detection of cytokine production at the single-cell level.

Materials:

  • PBMCs or isolated T cells

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., PMA/ionomycin or anti-CD3/CD28)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • This compound

  • Fixation/Permeabilization buffers (e.g., from BioLegend or BD Biosciences)

  • Fluorescently labeled antibodies against cytokines (e.g., anti-IFN-γ, anti-IL-2) and cell surface markers

  • Flow cytometer

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells in a 24- or 48-well plate at a density of 1-2 x 10^6 cells/mL.

    • Add this compound at desired concentrations.

    • Stimulate the cells with an appropriate stimulus for 4-6 hours.

    • For the last 2-4 hours of stimulation, add a protein transport inhibitor to the culture to cause intracellular accumulation of cytokines.

  • Surface Staining:

    • Harvest the cells and wash with PBS.

    • Stain with antibodies against cell surface markers for 20-30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells and then resuspend in permeabilization buffer. Incubate for 10-15 minutes.

  • Intracellular Staining:

    • Add the fluorescently labeled anti-cytokine antibodies to the permeabilized cells.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound intracellular antibodies.

    • Resuspend the cells in staining buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the cell population of interest and quantifying the percentage of cells positive for the cytokine of interest.

Mixed Lymphocyte Reaction (MLR)

The MLR is a classic immunology assay used to assess the alloreactive T-cell response, making it highly relevant for studying immunosuppressive drugs.

Materials:

  • PBMCs from two different donors

  • Mitomycin C or irradiation source

  • Complete RPMI-1640 medium

  • This compound

  • [3H]-Thymidine or CFSE

  • Scintillation counter or flow cytometer

Procedure:

  • Preparation of Stimulator and Responder Cells:

    • Isolate PBMCs from two HLA-mismatched donors.

    • Treat the "stimulator" PBMCs with Mitomycin C (to block their proliferation) or irradiate them.

    • The untreated PBMCs will serve as the "responder" cells.

  • Cell Culture:

    • Co-culture the responder and stimulator cells at a 1:1 ratio in a 96-well plate.

    • Add this compound at various concentrations to the appropriate wells.

  • Assessment of Proliferation:

    • Using [3H]-Thymidine: After 4-5 days of culture, pulse the cells with [3H]-Thymidine for 18-24 hours. Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter.

    • Using CFSE: Label the responder cells with CFSE before co-culture. After 5-7 days, harvest the cells and analyze CFSE dilution by flow cytometry as described in section 8.1.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation in the this compound-treated wells compared to the untreated control.

Conclusion

This compound is a powerful immunosuppressive agent with multifaceted effects on the immune system. While its primary action on the Calcineurin-NFAT pathway in T cells is well-established, its influence on other immune cells and signaling pathways contributes to its overall efficacy. The discrepancies observed between in vitro and in vivo studies highlight the complexity of the immune system and the importance of considering the broader physiological context when evaluating the effects of immunosuppressive drugs. A thorough understanding of these differences is paramount for the rational design of therapeutic regimens, the development of novel immunomodulatory agents, and the accurate interpretation of immune monitoring data in clinical practice. This technical guide provides a comprehensive overview to aid researchers, scientists, and drug development professionals in their efforts to further unravel the intricate immunobiology of this compound.

References

Methodological & Application

Application Note: Quantification of Tacrolimus in Whole Blood using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent rejection.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of this compound is crucial to ensure efficacy while minimizing toxicity, such as nephrotoxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this compound quantification in whole blood, offering high specificity and sensitivity compared to immunoassay methods, which can be prone to cross-reactivity with metabolites.[1][3] This application note provides a detailed protocol for the quantification of this compound in whole blood using LC-MS/MS, along with performance characteristics.

Signaling Pathway of this compound

This compound exerts its immunosuppressive effect by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[4] Upon entering a T-cell, this compound binds to the immunophilin FKBP-12.[3][5] This this compound-FKBP-12 complex then binds to and inhibits calcineurin.[3][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor.[3][4] Consequently, NF-AT cannot translocate to the nucleus to initiate the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[3][4][5] The suppression of IL-2 production leads to a reduction in T-cell proliferation and activation, thereby dampening the immune response.[4]

Tacrolimus_Signaling_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus This compound This compound Complex This compound-FKBP-12 Complex This compound->Complex Binds to FKBP12 FKBP-12 FKBP12->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NF-AT-P Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_N NF-AT NFAT->NFAT_N Translocation Gene IL-2 Gene NFAT_N->Gene Activates IL2 IL-2 Production Gene->IL2 Leads to

Caption: Mechanism of action of this compound in T-cells.

Experimental Protocol

This protocol describes a general method for the quantification of this compound in whole blood. Optimization may be required depending on the specific LC-MS/MS system used.

Materials and Reagents
  • This compound certified reference material

  • Internal Standard (IS), e.g., ascomycin or pimecrolimus

  • LC-MS grade methanol, acetonitrile, and water

  • Ammonium acetate and formic acid

  • Zinc sulfate (optional, for protein precipitation)

  • Drug-free whole blood for calibration standards and quality controls

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, <2 µm)

  • Microcentrifuge

  • Vortex mixer

Sample Preparation
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking drug-free whole blood with known concentrations of this compound.

  • Lysis and Precipitation: To a 100 µL aliquot of whole blood sample, standard, or QC, add 10 µL of the internal standard working solution. Add 200 µL of a protein precipitation solution (e.g., methanol with 1.125 M ZnSO4, 66/34, v/v).

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Let the samples stand at room temperature for 5 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System:

    • Column: ACQUITY UPLC BEH C18 (2.1 mm x 100 mm; 1.7 µm)

    • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 55°C

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 821.5 → 768.5 (Ammonium adduct)[5]

      • Ascomycin (IS): m/z 809.5 → 756.5

    • Capillary Voltage: 3.25 kV

    • Cone Voltage: 55 V

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/h

Experimental Workflow

The overall workflow for the quantification of this compound in whole blood by LC-MS/MS is depicted below.

Experimental_Workflow Sample Whole Blood Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol/ZnSO4) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Quantitative Data Summary

The performance of the LC-MS/MS method for this compound quantification is summarized in the table below, compiled from various studies.

ParameterResultReference
Linearity Range 0.5 - 100.0 ng/mL
0.20 - 200.0 ng/mL
20.931 - 1000.703 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL
0.20 ng/mL
20.931 ng/mL[3]
Intra-day Precision (%CV) 0.8 - 9.4%
Inter-day Precision (%CV) < 5%[3]
Accuracy 93.3 - 109.2%
94.4 - 103.2%
Extraction Recovery 102.6 - 107.8%
23.92%[3]
Total Run Time 2.5 min[3]
5 min

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in whole blood. The simple sample preparation procedure and rapid analysis time make it suitable for high-throughput therapeutic drug monitoring in a clinical setting. The excellent linearity, precision, and accuracy ensure reliable and accurate measurement of this compound concentrations, which is essential for optimizing patient therapy.

References

Application Notes and Protocols for Tacrolimus Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of Tacrolimus (also known as FK560) in biological samples using an enzyme-linked immunosorbent assay (ELISA). This compound is a potent immunosuppressive drug primarily used to prevent allograft rejection in organ transplant recipients. Therapeutic drug monitoring of this compound is crucial to ensure efficacy while avoiding toxicity.

Principle of the Assay

The this compound ELISA is a competitive immunoassay. The principle relies on the competition between this compound in the sample and a fixed amount of labeled this compound for a limited number of binding sites on a specific antibody. In a typical format, the wells of a microplate are coated with antibodies specific to this compound. When the sample and an enzyme-conjugated this compound are added to the wells, they compete for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the enzyme conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is then determined by comparing the optical density of the sample to a standard curve generated from known concentrations of this compound.

This compound Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-lymphocytes. This pathway is crucial for the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and activation.

Tacrolimus_Signaling_Pathway cluster_cell T-Lymphocyte cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_channel Calcium Channels TCR->Ca_channel Antigen Presentation Calmodulin Calmodulin Ca_channel->Calmodulin Ca²⁺ Influx Calcineurin Calcineurin Calmodulin->Calcineurin Activation NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Nuclear Translocation IL2 Interleukin-2 (IL-2) IL2_Gene->IL2 Transcription & Translation IL2->IL2 This compound This compound FKBP12 FKBP12 Tac_FKBP12 This compound-FKBP12 Complex This compound->Tac_FKBP12 Binding Tac_FKBP12->Calcineurin Inhibition

Caption: Mechanism of this compound immunosuppression.

Quantitative Data Summary

The performance characteristics of commercially available this compound ELISA kits can vary. Below is a summary of typical quantitative data for research use only kits.

ParameterTypical Value
Assay Type Competitive ELISA
Detection Range 0.156 - 10 ng/mL
Sensitivity < 0.1 ng/mL
Sample Type Serum, Plasma, Whole Blood, Tissue Homogenates, Cell Lysates
Intra-Assay Precision (CV%) ≤ 8%
Inter-Assay Precision (CV%) ≤ 10%
Incubation Time ~2-3 hours
Wavelength 450 nm

Experimental Protocol

This protocol is a generalized procedure and should be adapted based on the specific instructions provided with the ELISA kit being used.

Reagent and Sample Preparation
  • Reagent Preparation : All reagents should be brought to room temperature before use. Reconstitute or dilute concentrated reagents such as standards, detection reagents, and wash buffer as specified in the kit manual.

  • Standard Curve Preparation : Prepare a serial dilution of the this compound standard to create a standard curve. The concentration range will depend on the kit, but a typical range is 0, 0.156, 0.312, 0.625, 1.25, 2.5, 5, and 10 ng/mL.

  • Sample Preparation :

    • Serum : Collect blood in a serum separator tube and allow it to clot for 30 minutes at room temperature. Centrifuge for 15 minutes at 1000 x g. Collect the serum and assay immediately or store it at -20°C or -80°C.[1]

    • Plasma : Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma and assay immediately or store it at -20°C or -80°C.[1]

    • Whole Blood : A pretreatment step is often required to lyse the cells and extract this compound. This typically involves the addition of a lysing or extraction reagent followed by centrifugation.[2]

    • Tissue Homogenates : Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris.

    • Cell Lysates : Wash cells with cold PBS and lyse them using a lysis buffer. Centrifuge to pellet the cell debris and collect the supernatant.

Assay Procedure

Tacrolimus_ELISA_Workflow start Start prep Prepare Reagents, Standards, and Samples start->prep add_samples Add 50 µL of Standards, Controls, and Samples to Wells prep->add_samples add_detection_A Add 50 µL of Detection Reagent A (HRP-conjugate) add_samples->add_detection_A incubate1 Incubate for 60 min at 37°C add_detection_A->incubate1 wash1 Wash Plate 3 Times incubate1->wash1 add_detection_B Add 100 µL of Detection Reagent B (if applicable) wash1->add_detection_B incubate2 Incubate for 30-60 min at 37°C add_detection_B->incubate2 wash2 Wash Plate 5 Times incubate2->wash2 add_substrate Add 90 µL of TMB Substrate wash2->add_substrate incubate3 Incubate for 15-20 min at 37°C in the Dark add_substrate->incubate3 add_stop Add 50 µL of Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Calculate this compound Concentration read_plate->analyze end End analyze->end

Caption: A generalized workflow for a this compound ELISA.

  • Add Samples and Standards : Pipette 50 µL of each standard, control, and prepared sample into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction : Add 50 µL of the HRP-conjugated this compound (Detection Reagent A) to each well. Cover the plate and incubate for 1 hour at 37°C.[3]

  • Washing : Aspirate the liquid from each well and wash the plate three to five times with 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[3]

  • Substrate Incubation : Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate for 15-20 minutes at 37°C in the dark.[4]

  • Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate : Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Analysis
  • Standard Curve : Average the duplicate OD readings for each standard, control, and sample. Subtract the average zero standard OD from all other readings.

  • Plot the average OD values for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate Concentrations : Determine the this compound concentration in the samples by interpolating their average OD values from the standard curve.

  • Dilution Factor : If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Limitations

  • Cross-reactivity : Immunoassays may exhibit cross-reactivity with this compound metabolites, which can lead to an overestimation of the parent drug concentration.[2] For highly specific quantification, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered the gold standard.[5]

  • Heterophilic Antibodies : The presence of heterophilic antibodies in patient samples can interfere with the assay, leading to erroneous results.

  • Kit Variability : Performance characteristics can vary between different ELISA kit manufacturers and even between different lots of the same kit. It is essential to validate the assay in your laboratory.

These application notes and protocols are intended for research use only and not for in vitro diagnostic procedures. Always refer to the specific instructions provided with your ELISA kit for the most accurate and reliable results.

References

Application Notes and Protocols: Zebrafish Model for Tacrolimus Toxicity and Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the zebrafish (Danio rerio) model for studying the toxicity and effects of the immunosuppressant drug Tacrolimus (also known as FK506). The zebrafish offers a powerful in vivo system for rapid, high-throughput screening of drug efficacy and toxicity due to its genetic homology with mammals, rapid development, and transparent embryos.[1][2][3] This document outlines detailed protocols for assessing this compound-induced toxicities and summarizes key quantitative findings from recent research.

Introduction to this compound and the Zebrafish Model

This compound is a potent calcineurin inhibitor widely used to prevent organ transplant rejection.[4][5][6] However, its clinical use is associated with a range of adverse effects, including neurotoxicity, nephrotoxicity, and cardiotoxicity. The zebrafish model has emerged as a valuable tool for investigating the mechanisms underlying these toxicities and for screening potential therapeutic interventions.[7][8] Zebrafish share conserved physiological and metabolic pathways with humans, making them a relevant preclinical model for predicting drug-induced toxicities.[1][8]

Key Areas of this compound Toxicity Assessment in Zebrafish

The zebrafish model can be employed to investigate various aspects of this compound toxicity, including:

  • Developmental Toxicity: Assessing the impact of this compound on embryonic and larval development.

  • Neurotoxicity: Evaluating effects on locomotor activity, behavior, and cognitive function.[4][5][9]

  • Cardiotoxicity: Monitoring heart rate, cardiac rhythm, and blood flow.[4][9]

  • Nephrotoxicity: Examining kidney morphology and function.[10][11]

  • Immunotoxicity: Studying the immunosuppressive effects and potential for inducing immunodeficiency.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on zebrafish larvae and adults.

Table 1: Effects of Acute this compound Exposure on Zebrafish Larvae

EndpointThis compound ConcentrationObservation
Cardiotoxicity 1 ppb and 100 ppbNo significant alterations in cardiac rhythm, physiology, or blood flow.[4][9]
Respiratory Rate 1 ppb and 100 ppbNo significant alterations in oxygen consumption.[13]
Locomotor Activity 1 ppb and 100 ppbIncreased locomotion during the light-dark locomotion test.[4][9]
Habituation 1 ppb and 100 ppbSlightly reduced habituation to vibrational startle response.[9]

Table 2: Effects of Chronic this compound Exposure on Adult Zebrafish

EndpointThis compound ConcentrationObservation
Locomotor & Exploratory Behavior 100 ppbReduced locomotion and altered exploratory behaviors in a novel tank test.[4][9]
Shoaling Behavior 100 ppbLoosened shoal formation, indicating altered social cohesion.[4][9]
Cognitive Performance 1 ppb and 100 ppbDose-dependent loss of short-term memory.[4][5]
Aggression & Social Interaction 1 ppb and 100 ppbNo significant effects on aggression or conspecific social interaction.[9]

Experimental Protocols

General Zebrafish Husbandry and this compound Exposure

Materials:

  • Adult wild-type (e.g., AB strain) or transgenic zebrafish

  • Breeding tanks

  • Embryo medium (E3)

  • This compound (FK506)

  • Dimethyl sulfoxide (DMSO)

  • Incubator at 28.5°C

Protocol:

  • Zebrafish Maintenance: Maintain adult zebrafish in a recirculating water system at 26 ± 1°C with a 14/10-hour light/dark cycle.[13]

  • Embryo Collection: Set up breeding tanks with male and female zebrafish (2:1 ratio) the evening before embryo collection. Collect freshly fertilized eggs the next morning.

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Exposure Solutions: Prepare working solutions of this compound in E3 medium at the desired concentrations (e.g., 1 ppb and 100 ppb).[9] A control group with 0.01% DMSO should be included for larval studies.[9]

  • Exposure:

    • Larval Acute Exposure: Place healthy embryos at 3 days post-fertilization (dpf) into 6-well plates containing the exposure solutions. The exposure duration is typically 24 hours.[9][14]

    • Adult Chronic Exposure: House adult zebrafish in individual tanks containing the exposure solutions for a period of approximately 2 weeks. Replace the exposure solution every two days.[4][14]

G cluster_setup Experimental Setup cluster_exposure This compound Exposure Zebrafish Husbandry Zebrafish Husbandry Breeding & Embryo Collection Breeding & Embryo Collection Zebrafish Husbandry->Breeding & Embryo Collection Adult Exposure (Chronic) Adult Exposure (Chronic) Zebrafish Husbandry->Adult Exposure (Chronic) Larval Exposure (Acute) Larval Exposure (Acute) Breeding & Embryo Collection->Larval Exposure (Acute) This compound Solution Preparation This compound Solution Preparation This compound Solution Preparation->Larval Exposure (Acute) This compound Solution Preparation->Adult Exposure (Chronic)

Fig. 1: General workflow for this compound exposure in zebrafish.
Locomotor Activity Assay (Larvae)

Materials:

  • 4 dpf this compound-exposed and control larvae

  • 96-well plates

  • Automated video tracking system

Protocol:

  • Place individual larvae into the wells of a 96-well plate with fresh E3 medium.

  • Acclimate the larvae in the dark for a specified period.

  • Subject the larvae to alternating light and dark periods (e.g., 10 minutes light, 10 minutes dark).

  • Record the movement of the larvae using a video tracking system.

  • Analyze the total distance moved and velocity during the light and dark phases.[4][9]

Shoaling Behavior Assay (Adults)

Materials:

  • Chronically exposed adult zebrafish

  • A novel circular tank

  • Overhead camera and tracking software

Protocol:

  • Introduce a group of 5-6 fish from the same treatment group into the novel tank.

  • Allow a 5-minute acclimation period.

  • Record the swimming behavior for 10 minutes.

  • Analyze the videos to determine the average inter-fish distance, nearest neighbor distance, and farthest neighbor distance to quantify shoaling behavior.[4][9]

Short-Term Memory Test (Adults)

Materials:

  • Chronically exposed adult zebrafish

  • T-maze apparatus

  • Food reward

Protocol:

  • Train the fish in a T-maze to associate one arm with a food reward.

  • After a retention interval (e.g., 24 hours), test the fish for their preference for the previously rewarded arm.

  • Record the first arm choice and the time spent in each arm.

  • A significant decrease in preference for the correct arm in the this compound-treated group indicates a memory deficit.[4][5]

Signaling Pathway

This compound primarily exerts its immunosuppressive and toxic effects by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. This inhibition disrupts the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[12][15][16]

G cluster_complex This compound-FKBP12 Complex This compound This compound FKBP12 FKBP12 This compound->FKBP12 Calcineurin Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription Activates {this compound; FKBP12} {this compound; FKBP12} {this compound; FKBP12}->Calcineurin Inhibits

Fig. 2: this compound-mediated inhibition of the calcineurin-NFAT pathway.

Conclusion

The zebrafish model provides a robust and versatile platform for investigating the multifaceted toxicities of this compound. The protocols and data presented in these application notes offer a framework for researchers to conduct reproducible and informative studies. This model can significantly contribute to a better understanding of the mechanisms of this compound toxicity and aid in the development of safer immunosuppressive therapies.

References

Application Notes and Protocols for Tacrolimus in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrolimus (also known as FK-506) is a potent macrolide immunosuppressant widely utilized in organ transplantation to prevent rejection.[1] Its mechanism of action, primarily centered on the inhibition of T-lymphocyte activation, also makes it a valuable tool for studying and potentially treating T-cell-mediated autoimmune diseases.[2][3] this compound operates by binding to the immunophilin FKBP-12, and this complex then inhibits the phosphatase activity of calcineurin.[1][4][5][6] This action blocks key signaling pathways required for T-cell activation and the subsequent inflammatory cascade, offering a targeted approach for immunosuppression in research models.

These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease models, including its mechanism of action, protocols for common in vivo and in vitro experiments, and relevant quantitative data to guide study design.

Mechanism of Action: Multi-level Immunosuppression

This compound exerts its immunosuppressive effects through several key molecular pathways, primarily by inhibiting T-cell activation and proliferation.[1][4]

1. Calcineurin-NFAT Pathway Inhibition: This is the principal mechanism of this compound. Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), allowing it to translocate to the nucleus.[1][5][6] In the nucleus, NF-AT acts as a transcription factor, initiating the expression of crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[4][7] this compound, by forming a complex with FKBP-12, binds to and inhibits calcineurin, thereby preventing NF-AT dephosphorylation and nuclear translocation.[1][4] This blockade halts the transcription of IL-2 and other cytokines like IL-3, IL-4, GM-CSF, and TNF-α, which are essential for the proliferation and differentiation of T-cells.[1]

2. Inhibition of MAPK Signaling: this compound has also been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways in a manner that may be independent of calcineurin.[5][6][7] These pathways are also involved in T-cell activation and cytokine production.[7]

3. NF-κB Pathway Inhibition: Studies have demonstrated that this compound can inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like TNF-α.[8] In anti-CD3/CD28 activated T-cells, this compound was shown to suppress NF-κB phosphorylation and its DNA binding capacity.[8]

4. Effects on Other Immune Cells: Beyond T-cells, this compound can affect other immune cells. It has been shown to reduce the T-cell stimulatory capacity of dendritic cells (DCs) and impair their production of IL-12 and IP-10 (CXCL10).[9][10] Additionally, it can inhibit the release of pre-formed mediators from mast cells and basophils.[1]

Tacrolimus_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TCR TCR/CD28 Ca_ion Ca²⁺ Influx TCR->Ca_ion Stimulation Calcineurin Calcineurin Ca_ion->Calcineurin Activates NFAT_P NF-AT(P) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT Translocation FKBP12 FKBP-12 Tac_FKBP12 This compound-FKBP-12 Complex FKBP12->Tac_FKBP12 This compound This compound This compound->FKBP12 This compound->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits DNA DNA NFAT->DNA Binds to IL2_mRNA IL-2 Gene Transcription DNA->IL2_mRNA Initiates

This compound inhibits calcineurin, blocking NF-AT translocation and IL-2 gene transcription.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound use in common autoimmune research models.

Table 1: In Vivo Efficacy in Mouse Autoimmune Models

ModelMouse StrainThis compound DoseRouteKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE) C57BL/65 mg/kg/day & 10 mg/kg/dayOralDose-dependent reduction in clinical symptom scores. Reduced demyelination and inflammatory cell infiltration in the spinal cord.[2][11]
Collagen-Induced Arthritis (CIA) DBA/12.5 mg/kg (3x/week)OralSignificantly ameliorated osteolysis and reduced inflammatory cell infiltration. Inhibited key markers of endoplasmic reticulum stress.[12]
Lupus Nephritis Model NZB/W F12.5 mg/kg (3x/week from 12 weeks of age)OralProlonged lifespan and significantly reduced proteinuria.[13]
Psoriasis Model WT, TNFR1 KO, TNFR2 KOTopical ApplicationTopicalInhibited psoriasis development in WT and TNFR1 KO mice, but not in TNFR2 KO mice. Associated with an increase in myeloid-derived suppressor cells (MDSCs).[14]

Table 2: In Vitro Immunosuppressive Activity

AssayCell TypeThis compound ConcentrationKey FindingsReference
T-Cell Proliferation Human T-cells10⁻⁷ to 5 x 10⁻⁸ MHalf-maximal suppression of proliferation and mRNA expression of IL-2 and IL-7.[15]
Dendritic Cell Function Human monocyte-derived DCs2.4 x 10⁻⁹ M (therapeutic dose)Reduced T-cell stimulatory capacity. Impaired production of IL-12 and IP-10 (CXCL10).[9][10]
Cytokine Production Human CD3+ T-cells10 ng/mLInhibited TNFα production by ~76% and IL-2 production significantly.[8]
Tfh Cell Function Human Tfh-B cell co-cultureNot specifiedPrevents B cell maturation and antibody production.[16]

Experimental Protocols

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used experimental model for human rheumatoid arthritis.[17][18]

Objective: To evaluate the therapeutic efficacy of this compound in suppressing the development and severity of arthritis.

Materials:

  • Male DBA/1 mice, 7-8 weeks old.[17][18]

  • Bovine or Chick Type II Collagen (CII).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • This compound (for oral gavage).

  • Vehicle control (e.g., olive oil or appropriate solvent).

Protocol:

  • Preparation of Emulsion: Prepare a 2 mg/mL solution of Type II Collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA (for primary immunization) or IFA (for booster).

  • Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.[17]

  • This compound Administration: Begin oral administration of this compound (e.g., 2.5 mg/kg) or vehicle control on Day 20 and continue daily until the end of the study (e.g., Day 45).[12]

  • Arthritis Assessment: Starting from Day 21, monitor mice 3-4 times per week for the onset and severity of arthritis. Use a standardized clinical scoring system (e.g., 0 = no swelling, 1 = mild swelling/erythema of one joint, 2 = moderate swelling, 3 = severe swelling of multiple joints, 4 = maximal inflammation with ankylosis; maximum score of 16 per mouse).

  • Endpoint Analysis (Day 45):

    • Histopathology: Euthanize mice, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Collect serum to measure levels of anti-CII antibodies (IgG1, IgG2a) by ELISA. Analyze tissue homogenates from joints for pro-inflammatory cytokine expression (e.g., TNF-α, IL-1β, IL-6) by qPCR or ELISA.

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow Day0 Day 0 Primary Immunization (CII in CFA) Day20 Day 20 Start this compound or Vehicle Treatment Day0->Day20 Day21 Day 21 Booster Immunization (CII in IFA) Day20->Day21 Monitoring Day 21-45 Clinical Scoring of Arthritis Severity Day21->Monitoring Day45 Day 45 Study Endpoint Sacrifice & Analysis Monitoring->Day45 Analysis Endpoint Analysis - Histopathology - Serum Cytokines/Antibodies - Gene Expression Day45->Analysis

Workflow for evaluating this compound in a mouse model of collagen-induced arthritis.
In Vitro Assay: T-Cell Proliferation Assay

Objective: To determine the dose-dependent inhibitory effect of this compound on the proliferation of activated T-lymphocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • T-cell mitogens: Phytohaemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or anti-CD3/anti-CD28 antibodies.[15]

  • This compound stock solution (in DMSO or ethanol).

  • Tritiated thymidine ([³H]-thymidine) or a non-radioactive alternative (e.g., BrdU, CFSE).

  • 96-well flat-bottom culture plates.

Protocol:

  • Cell Plating: Plate PBMCs at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI medium in a 96-well plate.

  • Drug Addition: Prepare serial dilutions of this compound (e.g., from 10⁻⁶ M to 10⁻¹⁰ M) and a vehicle control. Add 50 µL of each dilution to the appropriate wells.

  • Stimulation: Add 50 µL of mitogen solution (e.g., PHA at 1 µg/mL + PMA at 10 ng/mL) to all wells except for the unstimulated controls. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Proliferation Measurement ([³H]-thymidine method):

    • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of proliferation).

Conclusion

This compound is a powerful immunosuppressive agent that serves as a critical tool in modeling and investigating autoimmune diseases. Its well-defined mechanism of action, primarily through the inhibition of the calcineurin-NFAT-IL-2 signaling axis, allows for the targeted suppression of T-cell mediated immunity. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to explore the pathophysiology of autoimmune disorders and evaluate novel therapeutic strategies. Careful consideration of animal strain, dosage, and relevant endpoints is essential for generating reproducible and clinically relevant data.

References

Application Notes and Protocols for Topical Tacrolimus Formulation in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and preclinical evaluation of topical tacrolimus for dermatological research. Detailed protocols for key experiments are included to facilitate the investigation of novel delivery systems and therapeutic strategies for inflammatory skin diseases such as atopic dermatitis and psoriasis.

Introduction to Topical this compound

This compound is a potent macrolide immunosuppressant that functions as a calcineurin inhibitor.[1] By binding to the immunophilin FKBP12, it forms a complex that inhibits calcineurin's phosphatase activity.[2] This ultimately prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for pro-inflammatory cytokines like Interleukin-2 (IL-2), IL-4, and Tumor Necrosis Factor-alpha (TNF-α).[2] Its topical application allows for localized immunosuppression in the skin, making it an effective treatment for atopic dermatitis and psoriasis while minimizing systemic side effects.[3] Unlike corticosteroids, a significant advantage of topical this compound is that it does not cause skin atrophy.[1]

Formulation of Topical this compound

The efficacy of topical this compound is highly dependent on its formulation, which governs drug release, skin penetration, and ultimately, bioavailability at the target site. Various formulations, from conventional ointments to advanced nanoparticle systems, have been developed to optimize its therapeutic effect.

Composition of this compound Formulations

The following table summarizes the composition of commercially available and experimental this compound formulations.

Formulation TypeActive IngredientKey ExcipientsConcentration (% w/w)Reference
Ointment (Protopic®) This compoundMineral Oil, Paraffin, Propylene Carbonate, White Petrolatum, White Wax0.03% or 0.1%[2]
Microemulsion This compoundPropylene Glycol, Polysorbate 80, Brij 30, Isopropyl Myristate, Tartaric Acid, Purified Water0.1%U.S. Pharmacist 2013;38(9):47-48
Solid Lipid Nanoparticles (SLNs) This compoundStearic Acid, Polysorbate 80, Sorbitan Monooleate, Ethanol, ChitosanNot Specified[4]
Emulgel This compoundCarbopol 934, Liquid Paraffin, Span 20, Tween 20, Propylene Glycol, Ethanol, Triethanolamine0.5%[5]
Transfersomes Gel This compoundPhosphatidylcholine, Sodium Cholate/Tween 80/Span 80, CarbopolNot Specified[6]

In Vitro Performance Testing

In vitro studies are crucial for the initial characterization and screening of topical this compound formulations. These tests provide insights into the drug release kinetics and skin permeation potential, which are critical determinants of in vivo performance.

In Vitro Drug Release and Skin Permeation Data

The table below presents a compilation of in vitro release and permeation data for different this compound formulations.

FormulationMembraneReceptor MediumKey FindingsReference
Ointment Synthetic MembraneNot SpecifiedRelease profile follows Higuchi model.
Nanoemulsion Gel Not SpecifiedNot SpecifiedPermeation flux of 68.88 µg/cm²/h.
Solid Lipid Nanoparticles Not SpecifiedNot SpecifiedDrug permeation ranged from 25% to 40%.[4]
Ointment (Protopic®) Pig SkinNot Specified6.4-10% of the applied dose permeated.[7]
Emulgel Not SpecifiedNot SpecifiedHighest drug release of 91.43% among tested formulations.[5]

In Vivo Efficacy Assessment

Preclinical in vivo studies using animal models of dermatological diseases are essential to evaluate the therapeutic efficacy and safety of novel topical this compound formulations.

In Vivo Efficacy Data in Animal Models

The following table summarizes the efficacy of topical this compound in animal models of psoriasis and atopic dermatitis.

Animal ModelDiseaseFormulationKey Efficacy ParametersResultsReference
Imiquimod-induced Psoriasis Rat Model PsoriasisThis compound OintmentPASI ScoreSignificant reduction in PASI score from day 5.[8]
Imiquimod-induced Psoriasis Mouse Model PsoriasisThis compound OintmentErythema, Desquamation, PASI ScoreMarkedly reduced inflammatory phenotype and disease severity scores.[1]
APOC1 Transgenic Mouse Model Atopic Dermatitis0.01%, 0.03%, 0.1% this compound OintmentThree-item severity score, TEWLDose-dependent prevention of skin thickening and delayed progression of barrier loss.[9]
Children with Atopic Dermatitis Atopic DermatitisThis compound OintmentSCORAD ScoreReduction in overall SCORAD scores after treatment.[10]
Imiquimod-induced Psoriasis Rat Model PsoriasisThis compound OintmentIL-17a and IL-17f levelsNo significant reduction observed.[11]
Canine Atopic Dermatitis Atopic Dermatitis0.1% this compound Ointment (Protopic®)Clinical EfficacySignificant improvement, especially in localized disease.

Experimental Protocols

Protocol for Preparation of this compound Ointment (0.1%)

Materials:

  • This compound powder

  • White Petrolatum

  • Mineral Oil

  • Propylene Carbonate

  • Hard Paraffin

  • White Beeswax

  • Ointment Mill

  • Heating Mantle

  • Beakers

  • Stirring rods

Procedure:

  • Melt the white petrolatum, hard paraffin, and white beeswax in a beaker on a heating mantle at 70-75°C.

  • In a separate beaker, dissolve the this compound powder in propylene carbonate with gentle heating and stirring until a clear solution is obtained.

  • Add the mineral oil to the melted wax base and mix until uniform.

  • Gradually add the this compound-propylene carbonate solution to the wax base with continuous stirring.

  • Remove from heat and continue stirring until the mixture congeals.

  • Pass the ointment through an ointment mill to ensure homogeneity.

  • Package in an airtight, light-resistant container.

Protocol for In Vitro Drug Release Testing using Franz Diffusion Cells

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline with a surfactant like SDS)

  • Formulated this compound product

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1°C

  • Syringes and needles

  • HPLC system for analysis

Procedure:

  • Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor chamber. The receptor chamber should be filled with pre-warmed receptor medium and placed on a magnetic stirrer.

  • Apply a known quantity of the this compound formulation uniformly onto the donor side of the membrane.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time to determine the release rate.

Protocol for In Vivo Efficacy Study in an Imiquimod-Induced Psoriasis Mouse Model

Materials:

  • BALB/c mice

  • Imiquimod cream (5%)

  • Topical this compound formulation (and vehicle control)

  • Calipers

  • Scoring system for Psoriasis Area and Severity Index (PASI) adapted for mice (evaluating erythema, scaling, and thickness)

  • Materials for histological analysis (formalin, paraffin, hematoxylin, and eosin)

  • Materials for cytokine analysis (ELISA kits for TNF-α, IL-17, etc.)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Induce psoriasis-like skin inflammation by applying a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.[1]

  • Divide the mice into experimental groups (e.g., untreated, vehicle-treated, this compound-treated, positive control).

  • Beginning on a predetermined day of imiquimod application (e.g., day 2 or 3), apply the topical this compound formulation and controls to the inflamed skin daily.[1]

  • Monitor and score the severity of the skin inflammation daily using the modified PASI score.[1] Measure skin thickness using calipers.

  • At the end of the study, euthanize the mice and collect skin and blood samples.

  • Fix a portion of the skin in formalin for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration.

  • Homogenize another portion of the skin and use the supernatant or collect serum from blood to measure the levels of pro-inflammatory cytokines using ELISA.

  • Statistically analyze the differences in PASI scores, skin thickness, histological changes, and cytokine levels between the treatment groups.

Visualizations

Tacrolimus_Signaling_Pathway TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin_inactive Calcineurin (Inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NF-AT-P (Inactive) Calcineurin_active->NFAT_P Dephosphorylates NFAT NF-AT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Transcription Gene Transcription (IL-2, IL-4, TNF-α) Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation This compound This compound FKBP12 FKBP12 Tac_FKBP12 This compound-FKBP12 Complex This compound->Tac_FKBP12 FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin_active Inhibits Experimental_Workflow Formulation This compound Formulation (Ointment, Gel, etc.) InVitro In Vitro Characterization Formulation->InVitro Release Drug Release Study (Franz Cells) InVitro->Release Permeation Skin Permeation Study InVitro->Permeation InVivo In Vivo Efficacy Study (Animal Model) Permeation->InVivo Psoriasis_Model Psoriasis Model (e.g., Imiquimod-induced) InVivo->Psoriasis_Model AD_Model Atopic Dermatitis Model (e.g., NC/Nga mice) InVivo->AD_Model Efficacy_Eval Efficacy Evaluation Psoriasis_Model->Efficacy_Eval AD_Model->Efficacy_Eval PASI PASI/SCORAD Scoring Efficacy_Eval->PASI Histo Histopathology Efficacy_Eval->Histo Cytokines Cytokine Analysis Efficacy_Eval->Cytokines Formulation_Therapeutic_Relationship Formulation Formulation Characteristics Release Drug Release Formulation->Release influences Permeation Skin Permeation Release->Permeation enables Bioavailability Local Bioavailability Permeation->Bioavailability determines Efficacy Therapeutic Efficacy Bioavailability->Efficacy leads to

References

Troubleshooting & Optimization

Tacrolimus Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for tacrolimus stability in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of aqueous solution?

A1: this compound has very low aqueous solubility, typically in the range of 4-12 μg/mL.[1] Precipitation is a common issue and can be attributed to several factors:

  • Concentration: Exceeding the solubility limit of this compound in your aqueous medium will lead to precipitation.

  • Solvent Effects: If this compound was initially dissolved in an organic solvent and then diluted into an aqueous buffer, a sudden change in solvent polarity can cause it to crash out of solution.

  • Temperature: Changes in temperature can affect solubility. While the effect might be minor, it can be a contributing factor.

  • pH: The pH of the aqueous solution can influence the stability and solubility of this compound.

Troubleshooting Tip: Consider using a co-solvent system or a solubilizing agent like cyclodextrins to enhance the aqueous solubility of this compound.[2][3]

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: this compound is susceptible to several degradation pathways in aqueous media. The main routes of degradation are:

  • Hydrolysis: This is a major cause of this compound degradation, particularly at acidic and alkaline pH.[2][3][4] The macrolide lactone ring is susceptible to opening.

  • Epimerization: this compound can undergo epimerization, particularly at the C8 and C10 positions.[1][5]

  • Dehydration: The loss of a water molecule can lead to the formation of degradation products.[2][3]

  • Isomerization: Isomerization of double bonds within the macrolide structure can occur.[5]

  • Photodegradation: Exposure to light, especially artificial sunlight, can lead to the formation of degradation products like the this compound epimer.[5]

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The pH of the aqueous solution is a critical factor for this compound stability. It has been shown that this compound exhibits maximum stability in the pH range of 3 to 6.[2][3][6] Outside of this range, particularly under alkaline conditions (pH > 7), the rate of degradation, primarily through hydrolysis, increases significantly.

Q4: What is the expected shelf-life of a this compound aqueous solution?

A4: The shelf-life is highly dependent on the concentration, pH, temperature, and exposure to light. For instance, a 0.3 mg/mL this compound ophthalmic solution was found to be stable for at least 85 days when refrigerated (2-8 °C) or frozen, but its concentration dropped below 90% after only one month when stored at 25°C.[6][7] It is crucial to perform stability studies under your specific experimental conditions.

Troubleshooting Guides

Problem: Unexpected Loss of this compound Potency in My Assay

If you observe a decrease in the expected biological activity or a lower than expected concentration of this compound in your aqueous-based assays, consider the following troubleshooting steps:

  • Review Solution Preparation and Storage:

    • Was the solution prepared fresh?

    • At what temperature was it stored and for how long?

    • Was the container protected from light?

    • What is the pH of your final aqueous solution?

  • Investigate Potential for Degradation:

    • Refer to the degradation pathway diagram below to understand potential degradation products.

    • Consider performing a forced degradation study to identify potential issues under your experimental conditions (see experimental protocols).

  • Analytical Confirmation:

    • Use a stability-indicating analytical method, such as HPLC, to quantify the concentration of intact this compound and detect the presence of degradation products.

Problem: Visual Changes in this compound Solution (Cloudiness, Color Change)

Visual inspection is a simple yet effective initial stability assessment.

  • Cloudiness/Precipitation: This indicates that the solubility of this compound in your aqueous medium has been exceeded. Refer to the troubleshooting tips for precipitation in the FAQs.

  • Color Change: A change in the color of the solution could indicate the formation of degradation products. This should be investigated using an appropriate analytical technique.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Effect of pH on this compound Stability

pH RangeStabilityPrimary Degradation PathwayReference
3-6Maximum StabilityMinimal Degradation[2][3][6]
> 7 (Alkaline)UnstableHydrolysis[6]
< 3 (Acidic)Less StableHydrolysis[6]

Table 2: Effect of Temperature on this compound Stability in Ophthalmic Solution (0.3 mg/mL)

Storage TemperatureStability Duration (>90% initial concentration)Reference
25°C< 28 days[6][7]
2-8°C (Refrigerated)At least 85 days[6][7]
-15 to -25°C (Frozen)At least 85 days[6][7]

Table 3: Stability of this compound in Different Intravenous Infusion Solutions at Room Temperature

ConcentrationDiluentContainerStability Duration (>90% initial concentration)Reference
0.001 mg/mL0.9% Sodium ChloridePolyolefin24 hours[3]
0.001 mg/mL5% DextrosePolyolefinAt least 48 hours[3]
0.01 mg/mL0.9% Sodium Chloride or 5% DextrosePolyolefinAt least 48 hours[3]
0.1 mg/mL0.9% Sodium Chloride or 5% DextrosePolyolefinAt least 48 hours[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes a general method for preparing a this compound stock solution, which can then be diluted into aqueous media.

Materials:

  • This compound powder

  • Anhydrous Ethanol or DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a minimal amount of anhydrous ethanol or DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of solvent.

  • Vortex the solution until the this compound is fully dissolved.

  • Store the stock solution at -20°C in tightly sealed vials, protected from light.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a forced degradation study to investigate the stability of this compound under stress conditions.

Materials:

  • This compound stock solution

  • Aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9)

  • 3% Hydrogen Peroxide (for oxidative stress)

  • HPLC system with a suitable C18 column

  • UV detector

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Acidic and Basic Hydrolysis:

    • Dilute the this compound stock solution in aqueous buffers of varying pH to achieve the desired final concentration.

    • Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Dilute the this compound stock solution in an aqueous solution containing 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period.

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Thermal Degradation:

    • Dilute the this compound stock solution in a stable aqueous buffer (e.g., pH 5).

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points and analyze by HPLC.

  • Photodegradation:

    • Dilute the this compound stock solution in a stable aqueous buffer.

    • Expose the solution to a light source in a photostability chamber (e.g., artificial sunlight).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots from both the exposed and control samples at specified time points and analyze by HPLC.

Analysis:

For each condition, compare the chromatograms of the stressed samples to a reference standard of unstressed this compound. A decrease in the peak area of the parent drug and the appearance of new peaks indicate degradation.

Visualizations

Tacrolimus_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acidic/Alkaline pH Epimerization Epimerization This compound->Epimerization pH, Temp Dehydration Dehydration This compound->Dehydration Heat Photodegradation Photodegradation This compound->Photodegradation Light Exposure

Caption: Major degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow Start Issue: this compound Instability Observed Visual_Inspection Visual Inspection of Solution Start->Visual_Inspection Precipitation Precipitation / Cloudiness Visual_Inspection->Precipitation Loss_of_Potency Loss of Potency / Activity Visual_Inspection->Loss_of_Potency Check_Solubility Check Concentration vs. Solubility Limit Precipitation->Check_Solubility Yes Precipitation->Loss_of_Potency No Use_Solubilizer Consider Co-solvents or Solubilizers Check_Solubility->Use_Solubilizer End Issue Resolved Use_Solubilizer->End Review_Storage Review Storage Conditions (pH, Temp, Light) Loss_of_Potency->Review_Storage Yes Analytical_Testing Perform HPLC Analysis Review_Storage->Analytical_Testing Degradation_Confirmed Degradation Products Detected? Analytical_Testing->Degradation_Confirmed Optimize_Conditions Optimize Formulation/Storage Degradation_Confirmed->Optimize_Conditions Yes Degradation_Confirmed->End No Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound stability issues.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution (e.g., in Ethanol) Dilute Dilute Stock into Aqueous Medium Prep_Stock->Dilute Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Dilute->Stress_Conditions Sampling Collect Samples at Time Points Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Sampling->HPLC_Analysis Data_Analysis Quantify this compound & Degradation Products HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

References

Technical Support Center: Overcoming Tacrolimus Insolubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tacrolimus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

A1: this compound is a large macrolide lactone with a high molecular weight and significant lipophilicity (log P = 3.96 ± 0.83), making it practically insoluble in water.[1][2][3] Its chemical structure lacks easily ionizable groups, which further contributes to its poor aqueous solubility, estimated to be between 4 and 12 µg/mL.[2][4] This inherent hydrophobicity poses a significant challenge for its use in aqueous-based in vitro assays.

Q2: What are the recommended organic solvents for preparing a concentrated this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for preparing concentrated stock solutions of this compound.[5][6][7][8] Acetone, ethyl acetate, diethyl ether, and chloroform are also effective but less commonly used for cell-based assays due to higher volatility and cytotoxicity.[6] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of this compound.[7]

Q3: What is the maximum achievable concentration of this compound in these solvents?

A3: this compound can be dissolved at high concentrations in DMSO and ethanol. The specific solubility can vary slightly between suppliers and batches, but typical concentrations are provided in the table below. Sonication or gentle warming to 37°C can aid in dissolution.[5][9]

Q4: How should I properly store my this compound stock solution?

A4: this compound stock solutions in organic solvents should be stored at -20°C or -80°C for long-term stability.[5] For short-term storage, refrigeration at 4°C for a few days may be acceptable, but be vigilant for any signs of precipitation.[10] this compound is also light-sensitive, so it is crucial to protect the stock solution from light by using amber vials or wrapping the container in foil.[11]

Q5: Can I use sonication or heat to help dissolve this compound?

A5: Yes, sonication is recommended to aid in the dissolution of this compound in solvents like DMSO and ethanol.[5] Gentle warming, for instance, in a 37°C water bath for a short period, can also be effective.[9] However, avoid excessive heat, as it may degrade the compound.

Troubleshooting Guide

Q1: My this compound precipitated immediately after I diluted the DMSO stock solution into my aqueous cell culture medium. What went wrong?

A1: This is a common issue known as "crashing out." It occurs because the high concentration of this compound in the DMSO stock is no longer soluble when diluted into the predominantly aqueous environment of the cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the medium is often too low to keep the hydrophobic this compound in solution.

Q2: I'm observing unexpected cytotoxicity or altered cell behavior in my assay. Could the solvent be the cause?

A2: Yes, high concentrations of organic solvents like DMSO can be toxic to cells. It is a standard practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts. Always run a vehicle control (medium with the same final concentration of the solvent) to distinguish between the effects of the solvent and the this compound itself.

Q3: How can I prepare a stable this compound formulation for a long-term in vitro study to avoid precipitation?

A3: For long-term studies, using co-solvents or surfactants can improve the stability of this compound in aqueous media. Formulations containing PEG300 and Tween 80 (a surfactant) are often used for in vivo studies and can be adapted for in vitro use, provided the final concentrations are not cytotoxic.[5][7] Advanced methods, such as encapsulation in liposomes or solid lipid nanoparticles (SLNs), can also provide a stable formulation for sustained release.[1][12][13]

Q4: Are there alternative methods to enhance this compound solubility without using high concentrations of organic solvents?

A4: Several advanced formulation strategies can enhance the aqueous solubility and stability of this compound:

  • Cyclodextrins: These molecules can form inclusion complexes with this compound, effectively encapsulating the hydrophobic drug and increasing its solubility.[13][14]

  • Pluronic F-127: This is a non-ionic surfactant that can form micelles to encapsulate this compound, improving its dispersion and stability in aqueous solutions.[13][14][15]

  • Solid Lipid Nanoparticles (SLNs): this compound can be encapsulated within a solid lipid core, creating a stable nanoparticle dispersion suitable for topical or in vitro delivery.[1][12][16][17]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, significantly enhancing drug dissolution.[18][19]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents
Solvent/SystemConcentration (mg/mL)Molar Equivalent (mM)Reference(s)
Water0.004 - 0.012~0.005 - 0.015[2][4]
DMSO100 - 247.5124.37 - 307.83[5][6][7][8]
Ethanol30 - 100~37.3 - 124.37[5][6][7][8]
PEG 40075 - 247~93.3 - 307.2[4][20]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline8.0410[5]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 804.02 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh approximately 8.04 mg of this compound powder into the tube.

  • Add DMSO to the tube to a final volume of 1 mL to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

Objective: To prepare a 1 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution.

  • Perform a serial dilution. First, dilute the 10 mM stock 1:100 in sterile culture medium to create an intermediate 100 µM solution. (e.g., add 2 µL of stock to 198 µL of medium).

  • Vortex the intermediate solution gently but thoroughly. This step is critical to prevent precipitation.

  • Further dilute the 100 µM intermediate solution 1:100 in the final volume of your cell culture medium to achieve the 1 µM working concentration. (e.g., add 100 µL of the intermediate solution to 9.9 mL of medium).

  • Mix the final working solution by inverting the tube or swirling the flask. Do not vortex vigorously if the medium contains serum to avoid protein denaturation.

  • The final DMSO concentration in this example will be 0.01%, which is well-tolerated by most cell lines.

Visualizations

Signaling Pathway

Tacrolimus_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx triggers Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates FKBP12 FKBP12 FKBP12->Calcineurin complex inhibits This compound This compound This compound->FKBP12 binds to NFAT NFAT (Active) NFAT_n NFAT NFAT->NFAT_n translocates to IL2_gene IL-2 Gene NFAT_n->IL2_gene binds to promoter IL2_transcription IL-2 Transcription IL2_gene->IL2_transcription leads to T-Cell Proliferation\n& Activation T-Cell Proliferation & Activation IL2_transcription->T-Cell Proliferation\n& Activation results in

Caption: this compound binds to FKBP12, inhibiting calcineurin and blocking NFAT activation.

Experimental Workflow

Tacrolimus_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) start->dissolve sonicate Vortex & Sonicate dissolve->sonicate aliquot Aliquot & Store at -80°C sonicate->aliquot thaw Thaw One Aliquot aliquot->thaw Begin Experiment intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final_dilution Prepare Final Dilution in Assay Medium intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Workflow for preparing this compound stock and working solutions for in vitro assays.

Troubleshooting Logic

Troubleshooting_Precipitation start Precipitate observed in cell culture medium? check_solvent Is final solvent conc. (e.g., DMSO) > 0.5%? start->check_solvent Yes yes_solvent High solvent conc. likely causing precipitation and/or toxicity. check_solvent->yes_solvent Yes check_dilution Was stock added directly to medium? check_solvent->check_dilution No reduce_solvent Action: Reduce final solvent concentration. yes_solvent->reduce_solvent yes_direct Direct addition causes 'crashing out'. check_dilution->yes_direct Yes no_direct Consider advanced formulation. check_dilution->no_direct No use_serial Action: Use serial dilution (prepare intermediate conc.) yes_direct->use_serial options Options: - Use co-solvents (PEG300) - Use surfactants (Tween, Pluronic) - Use cyclodextrin complexation no_direct->options

Caption: Decision tree for troubleshooting this compound precipitation in cell culture media.

References

Tacrolimus Immunoassay Cross-Reactivity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to tacrolimus immunoassay cross-reactivity.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Question: My measured this compound concentrations are unexpectedly high and do not correlate with the expected dose response. What are the potential causes and how can I troubleshoot this?

Answer:

Unexpectedly high this compound concentrations are often a result of cross-reactivity with this compound metabolites or interference from other substances in the sample. Here is a step-by-step guide to troubleshoot this issue:

  • Review Assay Specificity: Confirm the cross-reactivity profile of your specific immunoassay kit. Different immunoassays (e.g., CMIA, ACMIA, ECLIA) exhibit varying degrees of cross-reactivity with this compound metabolites.[1][2] Refer to the package insert for manufacturer-provided data.

  • Suspect Metabolite Interference: this compound is metabolized into several compounds, with 13-O-demethyl (M-I), 31-O-demethyl (M-II), and 15-O-demethyl (M-III) being the most significant.[1][2] Some of these metabolites can cross-react with the antibodies used in immunoassays, leading to an overestimation of the parent drug concentration.[3][4]

  • Consider Other Interfering Substances:

    • Heterophilic Antibodies: Patient samples may contain heterophilic antibodies (like HAMA - human anti-mouse antibodies) that can bridge the capture and detection antibodies in a sandwich immunoassay, causing a false-positive signal.[5][6][7]

    • Rheumatoid Factor: The presence of rheumatoid factor has been reported to cause falsely elevated this compound levels in some immunoassays.[6]

    • Anti-β-galactosidase Antibodies: These antibodies can interfere with assays that use a β-galactosidase enzyme reporter system, leading to erroneously high results.[5][6][7]

  • Perform Confirmatory Experiments:

    • Alternative Immunoassay Method: If possible, re-assay the sample using a different immunoassay platform that utilizes a different antibody or detection system.

    • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this compound quantification due to its high specificity and ability to chromatographically separate this compound from its metabolites.[4] A comparison of your immunoassay results with LC-MS/MS can confirm the presence and extent of cross-reactivity.

    • Sample Dilution: Analyze serial dilutions of the sample. If the results do not decrease linearly with dilution, it may suggest the presence of an interfering substance.

    • Heterophilic Antibody Blocking: Use heterophilic blocking tubes or reagents to pre-treat the sample before running the immunoassay.[6] A significant decrease in the measured concentration after treatment is indicative of heterophilic antibody interference.

Question: How can I determine if the cross-reactivity is from this compound metabolites or other drugs administered to the patient?

Answer:

Distinguishing between metabolite and drug-induced cross-reactivity requires a systematic approach:

  • Review Co-administered Medications: Compile a list of all medications the patient is receiving. Certain drugs are known to alter this compound metabolism, often by inhibiting or inducing CYP3A4 enzymes, which can change the metabolite profile and concentration.[8]

  • Consult Drug Interaction Databases: Check for known interactions between the co-administered drugs and this compound metabolism and measurement. Drugs that are inhibitors of CYP3A4 (e.g., ketoconazole, erythromycin, grapefruit juice) can increase this compound levels, while inducers (e.g., rifampin, St. John's Wort) can decrease them.[5][8][9]

  • Spiking Studies: If you have access to the suspected cross-reacting drug, you can perform a spiking study. Add a known concentration of the drug to a drug-free whole blood sample and measure the this compound concentration using your immunoassay. This will help quantify the extent of cross-reactivity.

  • LC-MS/MS Confirmation: As the definitive method, LC-MS/MS can separate and specifically quantify this compound, its metabolites, and potentially other co-administered drugs in the same sample, thereby identifying the source of interference.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound that can cross-react in an immunoassay?

A1: The primary metabolites of this compound that are known to cause interference in immunoassays are 13-O-demethyl-tacrolimus (M-I), 31-O-demethyl-tacrolimus (M-II), and 15-O-demethyl-tacrolimus (M-III).[1][2] The degree of cross-reactivity varies significantly depending on the specific immunoassay method.[1]

Q2: How do different immunoassay methods compare in terms of metabolite cross-reactivity?

A2: Different commercial immunoassays show varying levels of bias when compared to LC-MS/MS, largely due to differences in antibody specificity for this compound and its metabolites. For example, some studies have shown that Affinity Column-Mediated Immunoassays (ACMIA) can have high cross-reactivity with M-II and M-III metabolites.[1] It is crucial to consult the package insert of your specific assay and relevant literature for comparative data.

Q3: What is the gold standard method for measuring this compound concentrations?

A3: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for therapeutic drug monitoring of this compound.[4] This is because it can physically separate this compound from its metabolites and other potential interfering substances before detection, leading to higher specificity and accuracy.

Q4: Can diet affect this compound immunoassay results?

A4: Yes, certain foods can affect this compound metabolism, which in turn can influence the concentration of cross-reacting metabolites. For instance, grapefruit juice is a known inhibitor of CYP3A4, the primary enzyme responsible for this compound metabolism.[8][9] This can lead to increased levels of both this compound and its metabolites, potentially causing an overestimation in immunoassays.

Q5: What are heterophilic antibodies and how do they interfere with immunoassays?

A5: Heterophilic antibodies are human antibodies that can bind to the animal antibodies used in immunoassays. In a typical sandwich immunoassay, they can cross-link the capture and detection antibodies in the absence of the analyte, leading to a false-positive signal.[6] This can result in a falsely elevated measurement of this compound.

Data Presentation

Table 1: Cross-Reactivity of this compound Metabolites in Various Immunoassays

Immunoassay TypeMetaboliteSpiked ConcentrationReported Cross-Reactivity (%)Reference
ACMIA M-II (31-O-demethyl)2 ng/mL81%[1]
5 ng/mL94%[1]
M-III (15-O-demethyl)2 ng/mL78%[1]
5 ng/mL68%[1]
CEDIA M-I (13-O-demethyl)20 ng/mL37.7%[10]
M-II (31-O-demethyl)20 ng/mL4.9%[10]
M-III (15-O-demethyl)20 ng/mL4.7%[10]
PRO-Trac II M-II (31-O-demethyl)10-20 ng/mLSignificant Interference[2]
Abbott IMx M-II (31-O-demethyl)10-20 ng/mLSignificant Interference[2]

Note: Cross-reactivity can be concentration-dependent and may vary between studies and kit lots.

Experimental Protocols

Protocol 1: Determining Metabolite Cross-Reactivity

Objective: To quantify the percentage of cross-reactivity of a specific this compound metabolite in your immunoassay.

Materials:

  • This compound-free whole blood

  • Purified this compound metabolite (e.g., M-I, M-II, or M-III)

  • Your this compound immunoassay kit and required instrumentation

  • Calibrators and controls

Procedure:

  • Prepare a stock solution of the this compound metabolite in a suitable solvent.

  • Spike the this compound-free whole blood with the metabolite to achieve a clinically relevant concentration (e.g., 2, 5, 10, or 20 ng/mL).

  • Prepare a this compound-free whole blood sample with only the solvent as a negative control.

  • Assay the spiked and negative control samples in triplicate using your standard this compound immunoassay protocol.

  • Calculate the mean measured this compound concentration for the spiked sample.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Mean Measured this compound Concentration / Concentration of Spiked Metabolite) * 100

Protocol 2: Protocol for Heterophilic Antibody Interference Testing

Objective: To determine if falsely elevated this compound results are due to the presence of heterophilic antibodies.

Materials:

  • Patient whole blood sample with suspected interference

  • Heterophilic Blocking Tubes (HBT) or a specific blocking reagent

  • Control tubes (without blocking reagent)

  • Your this compound immunoassay kit and required instrumentation

Procedure:

  • Aliquot the patient's whole blood sample into two tubes: one HBT and one control tube.

  • Follow the manufacturer's instructions for the HBT, which typically involves incubating the sample in the tube for a specified time to allow the blocking agents to bind to the heterophilic antibodies.

  • Process the control sample in parallel without the blocking agent.

  • After the incubation period, assay both the HBT-treated and control samples for this compound concentration according to your standard immunoassay protocol.

  • Interpretation: A significant drop in the measured this compound concentration in the HBT-treated sample compared to the control sample indicates the presence of heterophilic antibody interference.[6]

Visualizations

Troubleshooting_Workflow start Unexpectedly High This compound Result review_assay Review Assay Package Insert for Known Cross-Reactants start->review_assay check_metabolites Consider Metabolite Interference (M-I, M-II, M-III) review_assay->check_metabolites check_other Consider Other Interference Sources (e.g., Heterophilic Abs) review_assay->check_other serial_dilution Perform Serial Dilution check_metabolites->serial_dilution hbt Use Heterophilic Blocking Tubes (HBT) check_other->hbt linearity Linear Results? serial_dilution->linearity lcms Confirm with LC-MS/MS Analysis linearity->lcms No no_interference Interference Unlikely linearity->no_interference Yes hbt_result Concentration Decreased? hbt->hbt_result hbt_result->lcms No interference_issue Interference from Heterophilic Abs Likely hbt_result->interference_issue Yes metabolite_issue Cross-Reactivity with Metabolites Likely lcms->metabolite_issue

Caption: Troubleshooting workflow for unexpectedly high this compound immunoassay results.

Cross_Reactivity_Logic cluster_assay Immunoassay cluster_lcms LC-MS/MS Tac This compound Antibody Anti-Tacrolimus Antibody Tac->Antibody Metabolite Cross-Reacting Metabolite (e.g., M-II) Metabolite->Antibody Result_IA Inflated Signal (Overestimation) Antibody->Result_IA Tac_LCMS This compound Separation Chromatographic Separation Tac_LCMS->Separation Metabolite_LCMS Metabolite Metabolite_LCMS->Separation Tac_LCMS_detected Tac_LCMS_detected Separation->Tac_LCMS_detected Quantify This compound Result_LCMS Accurate Signal Tac_LCMS_detected->Result_LCMS

Caption: Comparison of analyte detection between immunoassay and LC-MS/MS.

References

Protocol for improving Tacrolimus bioavailability in oral administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Tacrolimus.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound?

This compound presents several challenges to oral delivery, primarily due to its poor biopharmaceutical properties:

  • Low Aqueous Solubility: this compound is a hydrophobic macrolide, with a water solubility ranging from 4 to 12 μg/mL, which limits its dissolution in the gastrointestinal (GI) tract. An oral drug must dissolve before it can be absorbed.[1][2]

  • Pre-systemic Metabolism: It undergoes extensive first-pass metabolism in the gut and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump in the intestinal wall, which actively transports the drug back into the GI lumen, further reducing its net absorption.[1][3][4]

  • Food Effect: The rate and extent of this compound absorption are significantly reduced when taken with food, particularly high-fat meals.[5][6][7][8]

  • High Pharmacokinetic Variability: These factors contribute to a large inter- and intra-patient variability in its pharmacokinetic profile, making dosing challenging.[3][4]

Q2: What are the main formulation strategies to improve the oral bioavailability of this compound?

Several formulation strategies have been investigated to overcome the challenges of this compound delivery:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a molecular level. This can enhance solubility and dissolution rate by converting the drug from a crystalline to an amorphous state and increasing the surface area for dissolution.[3][9][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation with aqueous media (i.e., GI fluids). SEDDS can improve solubility, protect the drug from degradation, and enhance lymphatic transport.[11][12][13]

  • Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or nanostructured lipid carriers (NLCs), can improve its solubility, protect it from enzymatic degradation, and potentially enhance its absorption.[14][15][16][17][18]

  • Proliposomes: These are dry, free-flowing granular products that, upon hydration, form a liposomal dispersion. Proliposomes can enhance the solubility and permeability of this compound.[19][20]

Q3: How does co-administration with other agents affect this compound bioavailability?

Co-administration of agents that inhibit CYP3A4 and/or P-gp can significantly increase the oral bioavailability of this compound.[21] For example, grapefruit juice contains compounds that are potent inhibitors of intestinal CYP3A4 and also affect P-gp, leading to elevated blood levels of this compound.[5][22] Other known inhibitors include certain antifungal agents (e.g., voriconazole) and macrolide antibiotics (e.g., clarithromycin).[23]

Troubleshooting Guides

Scenario 1: Inconsistent or low in vivo bioavailability in animal studies despite successful in vitro dissolution enhancement.

  • Possible Cause: P-gp efflux and/or significant first-pass metabolism in the animal model may be limiting absorption. Enhanced dissolution alone may not be sufficient to overcome these barriers.

  • Troubleshooting Steps:

    • Incorporate P-gp/CYP3A4 Inhibitors: Consider co-administering a known inhibitor (e.g., verapamil for P-gp, ketoconazole for CYP3A4) in a control group to assess the contribution of these pathways.

    • Formulation Modification: Reformulate to include excipients with P-gp inhibitory properties.

    • Lymphatic Targeting: For highly lipophilic drugs like this compound, formulations like SEDDS or NLCs can promote lymphatic uptake, which bypasses the portal circulation and reduces first-pass metabolism in the liver.[11][18]

    • Animal Model Selection: Ensure the chosen animal model has comparable P-gp and CYP3A4 expression and activity to humans for the most relevant data.

Scenario 2: Physical instability of the amorphous solid dispersion during storage (recrystallization).

  • Possible Cause: The amorphous form is thermodynamically unstable. Moisture absorption or temperatures approaching the glass transition temperature (Tg) can induce recrystallization.

  • Troubleshooting Steps:

    • Polymer Selection: Choose a polymer with a high Tg that has strong intermolecular interactions (e.g., hydrogen bonding) with this compound to stabilize the amorphous form.

    • Storage Conditions: Store the solid dispersion in a desiccator at a controlled, low temperature to minimize moisture uptake and molecular mobility.

    • Characterization: Regularly monitor the physical state of the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) during stability studies.[2]

Scenario 3: Poor emulsification or drug precipitation upon dilution of a SEDDS formulation.

  • Possible Cause: The ratio of oil, surfactant, and co-surfactant may not be optimal, or the drug concentration may exceed the solubilization capacity of the formed emulsion.

  • Troubleshooting Steps:

    • Phase Diagram Optimization: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the optimal microemulsion region.[13]

    • Excipient Screening: Test a wider range of oils, surfactants, and co-surfactants to find a combination with better solubilizing capacity for this compound.[24]

    • Thermodynamic Stability Tests: Subject the formulation to centrifugation and multiple freeze-thaw cycles to ensure its robustness and rule out metastable formulations.[25]

Quantitative Data Summary

The following tables summarize the pharmacokinetic improvements observed in various studies.

Table 1: In Vivo Bioavailability Enhancement of this compound with Different Formulations in Rats

Formulation TypeKey ExcipientsAnimal ModelRelative Bioavailability (vs. Suspension/Commercial)Key FindingsReference
Nanostructured Lipid Carriers (NLC)N/AWistar Rats7.2-fold increaseEnhanced lymphatic distribution by 19.25-fold.[18]
ProliposomesDSPC/CholesterolSprague-Dawley Rats193.33%Significant improvement in the rate and extent of absorption.[19][20]
Self-Emulsifying Drug Delivery System (SEDDS)N/ARatsSignificantly improved vs. Prograf®Droplet size of ~40 nm; enhanced lymphatic targeting.[11]
SEDDSN/ARats134.97% vs. Prograf®Favorable stability and in vivo absorption.[12]

Table 2: Effect of Food on this compound Pharmacokinetics in Humans

Food ConditionCmax ReductionAUC ReductionTmax DelayReference
High-Fat Meal~77%~33%~4.7-fold increase[7]
Low-Fat Meal~65%~26%~2.3-fold increase[7]
Post-Meal (immediate)Significant~34%~1.85-fold increase[26]
Post-Meal (1.5 hours)Significant~35%~1.75-fold increase[26]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Dioctyl sulfosuccinate (DOSS), Methylene chloride, Ethanol.

  • Methodology:

    • Accurately weigh this compound, HP-β-CD, and DOSS.

    • Dissolve the components completely in a mixture of methylene chloride and ethanol.[9]

    • The resulting solution is then spray-dried to evaporate the solvents, leading to the formation of a solid dispersion.

    • The product is collected and stored in a desiccator.

  • Characterization: The solid dispersion should be characterized for drug content, dissolution profile, and physical state (using SEM, DSC, and PXRD).[9]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control (e.g., commercial Prograf® or an aqueous suspension).

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Methodology:

    • Fast the rats overnight with free access to water.

    • Administer the this compound formulation (e.g., SEDDS) or control orally via gavage at a specified dose (e.g., 5 mg/kg).[11]

    • Collect blood samples (e.g., via the jugular vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

    • Process the blood samples to separate plasma or use whole blood for analysis.

    • Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using appropriate software.

    • Calculate the relative bioavailability using the formula: (AUC_test / AUC_reference) * (Dose_reference / Dose_test).

Visualizations

G cluster_outcome Desired Outcome SolidDispersion Solid Dispersion Solubility ↑ Solubility & Dissolution SolidDispersion->Solubility SEDDS SEDDS SEDDS->Solubility Lymphatic ↑ Lymphatic Uptake SEDDS->Lymphatic Nanoparticles Nanoparticles Nanoparticles->Solubility Metabolism ↓ First-Pass Metabolism Nanoparticles->Metabolism Nanoparticles->Lymphatic Bioavailability Improved Oral Bioavailability Solubility->Bioavailability Metabolism->Bioavailability Efflux ↓ P-gp Efflux Efflux->Bioavailability Lymphatic->Bioavailability

Caption: Formulation strategies and their mechanisms for improving this compound bioavailability.

G Start Low Bioavailability Observed CheckDissolution Is in vitro dissolution adequate? Start->CheckDissolution CheckMetabolism Is P-gp efflux or metabolism a factor? CheckDissolution->CheckMetabolism Yes Reformulate Reformulate to enhance solubility (e.g., solid dispersion) CheckDissolution->Reformulate No IncorporateInhibitor Incorporate P-gp/CYP3A4 inhibitors or use lymphatic targeting CheckMetabolism->IncorporateInhibitor Yes Success Bioavailability Improved CheckMetabolism->Success No Reformulate->CheckDissolution IncorporateInhibitor->Success

Caption: Troubleshooting workflow for low this compound bioavailability in experiments.

References

Tacrolimus Pharmacokinetic Variability in Research Animals: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the pharmacokinetics (PK) of tacrolimus in animal models.

Troubleshooting Guide

This guide addresses common issues encountered during in-vivo this compound studies.

Issue Potential Causes Troubleshooting Steps
High Inter-Individual Variability in Drug Exposure (AUC, Cmax) Genetic Polymorphisms: Variations in genes encoding metabolizing enzymes (e.g., CYP3A4, CYP3A5) and drug transporters (e.g., P-glycoprotein, encoded by the ABCB1 gene) can significantly alter this compound metabolism and clearance.[1][2][3][4][5] This is a major source of inter-individual variability.1. Genotyping: If feasible, genotype the animals for relevant polymorphisms in CYP3A and ABCB1 genes.[6] This can help in subject stratification or data analysis. 2. Species/Strain Selection: Be aware of known genetic differences in drug metabolism between different species and even strains of the same species. 3. Statistical Analysis: Use appropriate statistical models that can account for inter-individual variability.
Route of Administration: Oral administration often leads to higher variability compared to parenteral routes due to first-pass metabolism in the gut and liver.[7][8]1. Consider Alternative Routes: For studies requiring lower variability, intramuscular (IM) or intravenous (IV) administration may be more suitable.[7][8] 2. Standardize Oral Dosing: If oral administration is necessary, ensure consistent dosing procedures, including the vehicle used and the fasting state of the animal.
Health Status of Animals: Underlying health conditions, such as renal dysfunction or liver impairment, can alter drug metabolism and excretion.[9][10] For instance, renal failure can impair hepatic metabolism of this compound in rats.[9]1. Health Screening: Thoroughly screen animals for any underlying health issues before the study. 2. Monitor Organ Function: Regularly monitor liver and kidney function throughout the study.
Low or Variable Oral Bioavailability First-Pass Metabolism: this compound undergoes extensive metabolism by CYP3A enzymes in the small intestine and liver, which significantly reduces its oral bioavailability.[2][11]1. Co-administration with Inhibitors: While not always desirable, co-administration with a known CYP3A inhibitor can be used experimentally to assess the contribution of first-pass metabolism. 2. Formulation Strategies: Investigate different formulations, such as solid dispersions or proliposomes, which have been shown to enhance oral absorption in rats.[12]
P-glycoprotein Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter in the intestine, which pumps the drug back into the intestinal lumen, reducing absorption.[2][3]1. Use of P-gp Inhibitors: In mechanistic studies, co-administration with a P-gp inhibitor can help elucidate the role of efflux in bioavailability.
Food Effects: The presence of food can affect the absorption of this compound.[13][14]1. Standardize Feeding Schedule: Ensure a consistent fasting period before and after drug administration.
Unexpectedly High Drug Exposure or Adverse Events Drug-Drug Interactions: Co-administered compounds that inhibit CYP3A enzymes (e.g., some antifungals, calcium channel blockers) can significantly increase this compound levels.[5][15]1. Review Concomitant Medications: Carefully review all compounds being administered to the animals, including supportive care medications. 2. Stagger Dosing: If a potentially interacting drug must be given, consider staggering the administration times.
Organ Dysfunction: Impaired liver or kidney function can lead to decreased clearance and drug accumulation.[16]1. Monitor Organ Function: Closely monitor liver and kidney function markers. 2. Dose Adjustment: Be prepared to adjust the dose in animals showing signs of organ toxicity.
Difficulty in Quantifying this compound in Blood/Plasma Low Concentrations: this compound is a potent drug administered at low doses, resulting in low circulating concentrations.1. Use a Sensitive Assay: Employ a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] 2. Optimize Sample Volume: Ensure a sufficient sample volume is collected for accurate quantification.
Matrix Effects: Components in whole blood can interfere with the assay. This compound is extensively bound to red blood cells.[19]1. Whole Blood vs. Plasma: It is standard practice to measure this compound concentrations in whole blood.[17] 2. Method Validation: Thoroughly validate the analytical method for the specific matrix (e.g., rat whole blood, monkey plasma). This includes assessing matrix effects, recovery, and stability.[18]

Frequently Asked Questions (FAQs)

1. Why is there so much variability in this compound pharmacokinetics between different animal species?

Significant variability exists due to differences in:

  • Metabolizing Enzymes: The expression and activity of CYP3A enzymes, the primary enzymes responsible for this compound metabolism, vary considerably across species.[11] For example, the specific CYP3A isoforms and their activity levels in rats, dogs, and non-human primates are different.

  • Drug Transporters: The expression and function of P-glycoprotein and other drug transporters that influence this compound absorption and distribution can differ between species.

  • Physiology: Differences in gastrointestinal physiology, liver blood flow, and plasma protein binding also contribute to interspecies pharmacokinetic differences.

2. What is the typical oral bioavailability of this compound in research animals?

Oral bioavailability of this compound is generally low and variable across species.

  • In rats , the bioavailability is reported to be low.[20]

  • In cynomolgus monkeys , oral administration is associated with high variability and potential malabsorption.[7][8]

  • In dogs , oral bioavailability is also variable.

  • In rabbits , a study on sublingual formulations highlighted the poor bioavailability of oral formulations.[21]

3. Which is the best matrix for measuring this compound concentrations: whole blood or plasma?

Whole blood is the recommended matrix for measuring this compound concentrations. This is because this compound is extensively partitioned into red blood cells, with whole blood concentrations being 10-30 times higher than plasma concentrations.[19] Measuring plasma levels would not accurately reflect the total amount of drug in circulation.

4. What are the main metabolites of this compound and are they active?

This compound is metabolized into several metabolites, with the major ones being 13-O-demethyl, 31-O-demethyl, and 15-O-demethyl this compound.[11][22] In in-vitro studies, the 31-demethyl metabolite has been reported to have similar activity to the parent drug.[22] However, the contribution of metabolites to the overall immunosuppressive effect in vivo is generally considered to be minor.

5. How can I minimize variability in my animal studies?

To minimize variability:

  • Use a consistent route of administration, preferably parenteral (IV or IM) if the study design allows.[7][8]

  • Use animals of the same age, sex, and health status.

  • Standardize environmental conditions, including diet and housing.

  • Ensure a consistent dosing procedure, including the vehicle and time of day.

  • For oral studies, standardize the fasting and feeding schedule.

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
Parameter Value (Mean ± SD) Reference
Dose (mg/kg) 1[23]
Cmax (ng/mL) 14.26 ± 4.73[23]
AUC0-t (h*ng/mL) 95.10 ± 32.61[23]
T1/2 (h) 7.3 ± 3.06[23]
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
Route of Administration Dose Key Finding Reference
Oral 5 mgHigh inter- and intra-individual variability in bioavailability.[7][8]
Intramuscular (IM) 0.1 mg/kgSignificantly reduced inter- and intra-individual variability in bioavailability compared to oral administration.[7][8]
Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Sublingual vs. Oral)
Formulation Cmax (ng/mL) Tmax (h) AUC0-24 (h*ng/mL) Relative Bioavailability Increase Reference
Marketed Oral 148.95 ± 10.091696.76 ± 32.13-[21]
Sublingual Film 290.65 ± 8.230.51445.57 ± 28.68~2-fold[21]
Sublingual Tablet 266.27 ± 9.180.51311.62 ± 67.21~1.8-fold[21]

Experimental Protocols

Detailed Methodology for a this compound Pharmacokinetic Study in Rats

This protocol is a composite based on common practices described in the literature.[9][18][23]

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Sex: Male or female, specified and consistent within the study.

  • Weight: 200-250 g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2. Drug Formulation and Administration:

  • Formulation: Prepare a suspension or solution of this compound in a suitable vehicle (e.g., 0.5% sodium methylcellulose).

  • Dose: A typical oral dose for pharmacokinetic studies in rats is 1 mg/kg.[23]

  • Administration: Administer the formulation via oral gavage. Ensure a consistent volume is administered to each animal.

3. Blood Sampling:

  • Sampling Sites: Collect blood from the tail vein or via a cannula implanted in the jugular vein.

  • Time Points: Collect blood samples at pre-dose (0 h) and at multiple time points post-dose, for example: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Sample Collection: Collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Handling: Gently mix the blood samples and store them frozen at -20°C or -80°C until analysis.

4. Sample Analysis:

  • Method: Use a validated LC-MS/MS method for the quantification of this compound in whole blood.[17][18]

  • Sample Preparation: Perform protein precipitation followed by solid-phase or liquid-liquid extraction.[17][24]

  • Internal Standard: Use an appropriate internal standard, such as ascomycin or sirolimus.[17]

  • Calibration Curve: Prepare a calibration curve using blank rat whole blood spiked with known concentrations of this compound.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin to calculate pharmacokinetic parameters.

  • Parameters: Calculate key parameters including Cmax, Tmax, AUC0-t, AUC0-inf, T1/2, and clearance.

Visualizations

troubleshooting_workflow start Start: Unexpected PK Variability issue_type High Inter-Individual Variability? start->issue_type oral_admin Oral Administration? issue_type->oral_admin Yes low_bioavailability Low/Variable Oral Bioavailability? issue_type->low_bioavailability No alt_route Consider Alternative Route (IM/IV) oral_admin->alt_route Yes standardize_oral Standardize Dosing (Vehicle, Fasting) oral_admin->standardize_oral Yes genetics Consider Genetic Polymorphisms (CYP3A, ABCB1) end Resolution genetics->end alt_route->end standardize_oral->genetics first_pass Investigate First-Pass Metabolism & P-gp Efflux low_bioavailability->first_pass Yes high_exposure Unexpectedly High Exposure? low_bioavailability->high_exposure No formulation Optimize Formulation first_pass->formulation formulation->end ddi Check for Drug-Drug Interactions (CYP3A Inhibitors) high_exposure->ddi Yes high_exposure->end No organ_function Monitor Organ Function (Liver, Kidney) ddi->organ_function organ_function->end

Caption: Troubleshooting workflow for this compound PK variability.

factors_affecting_pk cluster_factors Influencing Factors cluster_outcomes Pharmacokinetic Outcomes tacrolimus_pk This compound Pharmacokinetic Variability genetics Genetic Factors (CYP3A5, ABCB1) tacrolimus_pk->genetics physiological Physiological Factors (Age, Health Status) tacrolimus_pk->physiological experimental Experimental Factors (Route, Formulation, Diet) tacrolimus_pk->experimental interactions Drug/Food Interactions tacrolimus_pk->interactions absorption Absorption/ Bioavailability genetics->absorption metabolism Metabolism genetics->metabolism physiological->metabolism excretion Excretion physiological->excretion experimental->absorption interactions->absorption interactions->metabolism distribution Distribution absorption->distribution distribution->metabolism metabolism->excretion

Caption: Factors influencing this compound pharmacokinetic variability.

References

Preventing Tacrolimus degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tacrolimus during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a sensitive compound susceptible to degradation from several factors. Key environmental and chemical factors to control during sample preparation include:

  • Light: Exposure to both artificial sunlight and cool white fluorescent light can lead to degradation.[1][2][3][4]

  • Temperature: Elevated temperatures can accelerate degradation.[1][2][3][4] While stable for short periods at room temperature, prolonged exposure should be avoided.[5][6]

  • pH: this compound is unstable in alkaline conditions but is stable in acidic environments with a pH range of 3-5.[1][2][3][4]

  • Oxidation: The presence of oxygen and radical initiators can cause oxidative degradation.[1][2][3][4]

  • Humidity: High humidity can contribute to the degradation of solid-state this compound.[1][2][3]

Q2: What is the recommended biological matrix for this compound quantification, and why?

A2: Whole blood collected in a lavender-top (EDTA) tube is the recommended matrix for measuring this compound concentrations.[7][8] This is because this compound is highly bound to erythrocytes (red blood cells), with the ratio of this compound in whole blood to plasma ranging from 12 to 67.[7] Using plasma or serum will result in inaccurately low measurements of the total this compound concentration in circulation.[7]

Q3: How should I store whole blood samples containing this compound before analysis?

A3: Proper storage is critical to prevent degradation. For whole blood samples:

  • Short-term storage: Samples are stable for up to 7 days when refrigerated at 2-8°C (35.6-46.4°F).[9] Some studies show stability for one to two days at +4°C.[5][6]

  • Long-term storage: If analysis is delayed for more than 7 days, samples should be stored frozen at -20°C (-4°F) or below.[8][9] this compound is stable for at least one month at -20°C.[5][6]

  • Room temperature: Avoid storing samples at room temperature for extended periods. A study showed significant degradation after 24 hours at room temperature (24°C-26°C or 75.2°F-78.8°F).[5][6]

Q4: Are there any specific collection tube requirements for this compound blood samples?

A4: Yes, it is essential to use lavender-top tubes containing EDTA as the anticoagulant.[7][8] Do not use plasma or serum separator tubes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels Sample degradation due to improper storage.Ensure samples are immediately refrigerated or frozen after collection. Avoid prolonged exposure to room temperature.[5][6]
Use of incorrect biological matrix (plasma or serum).Always use whole blood collected in EDTA tubes for this compound analysis.[7][8]
Inefficient extraction from erythrocytes.Use a validated protein precipitation and extraction method to ensure complete lysis of red blood cells and release of this compound. A common method involves using a zinc sulfate and methanol solution.[10][11]
High variability in results between replicates Incomplete mixing of the whole blood sample.Before aliquoting, gently invert the collection tube multiple times or use a rocker to ensure a homogenous sample. Avoid vigorous vortexing that could cause foaming.[8]
Evaporation of the sample during preparation.Keep samples covered and minimize the time between extraction and analysis. Priority loading of samples on automated systems can help prevent evaporation.[12][13]
Presence of unexpected peaks in chromatogram Degradation products of this compound.Review the sample handling and storage procedures to identify potential exposure to light, high temperatures, or alkaline conditions.[1][2][3][4] this compound can undergo epimerization and other transformations.[14]
Interference from other compounds.If using immunoassay-based methods, be aware of potential cross-reactivity with this compound metabolites, which can occur in patients with liver dysfunction.[15][16] LC-MS/MS methods are generally more specific.

Data Summary

Table 1: this compound Stability in Whole Blood Under Different Storage Conditions

Storage TemperatureDurationStabilityReference(s)
Room Temperature (24°C-26°C)24 hoursSignificant degradation observed.[5][6]
Refrigerated (2-8°C)Up to 7 daysStable.[9]
Refrigerated (+4°C)1-2 daysStable.[5][6]
Frozen (≤ -20°C)At least 1 monthStable.[5][6][8]

Experimental Protocols

Key Experiment: Protein Precipitation for this compound Extraction from Whole Blood

This protocol is a generalized example based on common laboratory practices for preparing whole blood samples for LC-MS/MS analysis.

  • Sample Equilibration: Allow whole blood samples, calibrators, and controls to equilibrate to room temperature.[8]

  • Homogenization: Gently mix the whole blood samples by inversion or on a rocker for a minimum of 15-20 minutes to ensure homogeneity.[8]

  • Aliquoting: Pipette a precise volume (e.g., 50 µL) of the whole blood sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add an internal standard solution (e.g., ascomycin or a stable isotope-labeled this compound) to each tube to correct for extraction variability.

  • Protein Precipitation: Add a protein precipitation reagent, such as a 7:3 (v/v) mixture of methanol and 0.2 M zinc sulfate solution, to the microcentrifuge tube.[10] The ratio of precipitation reagent to sample is typically 2:1 or 3:1.

  • Vortexing: Vortex the mixture vigorously for a few seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.[10]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_storage Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect whole blood in EDTA tube Mix Gently mix by inversion Collect->Mix Store Store at 2-8°C (short-term) or ≤ -20°C (long-term) Mix->Store Equilibrate Equilibrate to room temperature Store->Equilibrate Aliquot Aliquot sample Equilibrate->Aliquot Add_IS Add internal standard Aliquot->Add_IS Precipitate Add protein precipitation reagent Add_IS->Precipitate Vortex Vortex to mix Precipitate->Vortex Centrifuge Centrifuge to pellet protein Vortex->Centrifuge Transfer Transfer supernatant Centrifuge->Transfer Analyze Inject into LC-MS/MS Transfer->Analyze

Caption: Workflow for this compound Sample Preparation.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound Light Light (UV/Visible) This compound->Light Temp Elevated Temperature This compound->Temp pH Alkaline pH This compound->pH Oxidation Oxidation This compound->Oxidation Epimer Epimerization Products Light->Epimer Other Other Degradants Temp->Other Hydrolysis Hydrolysis Products pH->Hydrolysis Oxidized Oxidized Products Oxidation->Oxidized

Caption: Factors Leading to this compound Degradation.

troubleshooting_logic Start Inaccurate this compound Result Check_Matrix Was whole blood used? Start->Check_Matrix Check_Storage Was sample stored correctly? Check_Matrix->Check_Storage Yes Result_Matrix Use whole blood in EDTA tube Check_Matrix->Result_Matrix No Check_Mixing Was sample properly mixed? Check_Storage->Check_Mixing Yes Result_Storage Follow storage guidelines (2-8°C or -20°C) Check_Storage->Result_Storage No Check_Extraction Was extraction complete? Check_Mixing->Check_Extraction Yes Result_Mixing Ensure gentle, thorough mixing Check_Mixing->Result_Mixing No Result_Extraction Validate extraction protocol Check_Extraction->Result_Extraction No Result_OK Review other potential issues (e.g., instrument error) Check_Extraction->Result_OK Yes

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Validation & Comparative

A Head-to-Head Battle: Tacrolimus vs. Sirolimus in Immunosuppression Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunosuppressive agents, Tacrolimus and Sirolimus stand out as critical tools in preventing allograft rejection and managing autoimmune diseases. While both are potent inhibitors of the immune system, their distinct mechanisms of action, efficacy profiles, and associated side effects present a complex picture for researchers and clinicians. This guide provides a comprehensive comparison of this compound and Sirolimus, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Tale of Two Pathways

This compound, a calcineurin inhibitor, and Sirolimus (also known as rapamycin), an mTOR inhibitor, both ultimately suppress T-lymphocyte proliferation, a key event in immune rejection. However, they achieve this through different intracellular signaling cascades.[1][2]

This compound binds to the immunophilin FK-binding protein 12 (FKBP12). This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of genes encoding pro-inflammatory cytokines like interleukin-2 (IL-2).[4]

Sirolimus also binds to FKBP12, but this complex does not inhibit calcineurin. Instead, the Sirolimus-FKBP12 complex binds to and inhibits the mammalian target of rapamycin (mTOR), a serine/threonine kinase.[2][4] The inhibition of mTOR disrupts the signaling cascade downstream of the IL-2 receptor, preventing T-cell cycle progression from the G1 to the S phase and ultimately halting proliferation.[5]

cluster_this compound This compound Pathway cluster_sirolimus Sirolimus Pathway T-Cell Receptor T-Cell Receptor Ca2+ Ca2+ T-Cell Receptor->Ca2+ Calcineurin Calcineurin Ca2+->Calcineurin NFATp NFATp Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT IL-2 Gene Transcription IL-2 Gene Transcription NFAT->IL-2 Gene Transcription Activates This compound This compound FKBP12_T FKBP12 This compound->FKBP12_T FKBP12_T->Calcineurin Inhibits IL-2 Receptor IL-2 Receptor mTOR mTOR IL-2 Receptor->mTOR Cell Cycle Progression (G1->S) Cell Cycle Progression (G1->S) mTOR->Cell Cycle Progression (G1->S) Promotes Sirolimus Sirolimus FKBP12_S FKBP12 Sirolimus->FKBP12_S FKBP12_S->mTOR Inhibits

Caption: Simplified signaling pathways of this compound and Sirolimus.

Comparative Efficacy in Research Settings

The differential mechanisms of this compound and Sirolimus translate to varied efficacy in different experimental and clinical contexts.

In Vitro Lymphocyte Proliferation

In vitro studies consistently demonstrate the potent anti-proliferative effects of both drugs on lymphocytes. However, their relative potency can vary depending on the specific cell type and activation stimulus.

Parameter This compound Sirolimus Reference
B-Cell Proliferation (stimulated with anti-IgM + anti-CD40 + IL-21) Minimal effect at 6 ng/ml.Profoundly inhibited at 6 ng/ml.[6][6]
T-Cell Proliferation (Mixed Lymphocyte Reaction) Dose-dependent inhibition.Dose-dependent inhibition.[7]
Clinical Trials in Organ Transplantation

In the setting of organ transplantation, particularly kidney transplantation, numerous clinical trials have compared the efficacy of this compound and Sirolimus-based immunosuppressive regimens.

Outcome This compound-based Regimen Sirolimus-based Regimen Study Details Reference
Biopsy-Proven Acute Rejection (Kidney Transplant) 10%13% (p=0.58)Randomized trial, mean follow-up 33 months.[8]
Biopsy-Proven Acute Rejection (Kidney Transplant) 11.4% (with MMF)13.0% (with this compound)Randomized trial, 6 months follow-up.[9]
1-Year Graft Survival (Kidney Transplant) 92%94% (p=0.95)Randomized trial, mean follow-up 33 months.[8]
1-Year Patient Survival (Kidney Transplant) 96%98% (p=0.42)Randomized trial, mean follow-up 33 months.[8]
1-Year Graft Survival (Kidney Transplant) 95.5% (with MMF)93.0% (with this compound)Randomized trial, 6 months follow-up.[9]
Renal Function (GFR at 1 year, mL/min) 61 ± 1963 ± 18 (p=0.57)Randomized trial, mean follow-up 33 months.[8]
3-Year Recurrence-Free Survival (Liver Transplant for HCC) 77.3%60%Prospective, randomized, multicenter phase II trial.[8]
3-Year Overall Survival (Liver Transplant for HCC) 81.8%77%Prospective, randomized, multicenter phase II trial.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro and in vivo experiments comparing this compound and Sirolimus.

In Vitro B-Cell Proliferation Assay

This protocol is based on a study investigating the differential effects of this compound and Sirolimus on human B-cell proliferation.[6]

Objective: To assess the in vitro effects of this compound and Sirolimus on the proliferation of purified human B-cells.

Methodology:

  • B-Cell Isolation: Purify CD19+ B-cells from peripheral blood mononuclear cells (PBMCs) of healthy volunteers using magnetic-activated cell sorting (MACS).

  • Cell Labeling: Label the purified B-cells with carboxyfluorescein succinimidyl ester (CFSE) to track cell division.

  • Cell Culture: Culture the CFSE-labeled B-cells in the presence of B-cell receptor stimuli (Anti-IgM + anti-CD40 + IL-21).

  • Drug Treatment: Add this compound or Sirolimus to the cell cultures at clinically relevant concentrations (e.g., 2 ng/ml and 6 ng/ml). Include a drug-free control.

  • Incubation: Incubate the cultures for a defined period (e.g., 6 days).

  • Flow Cytometry Analysis: Harvest the cells and analyze the dilution of CFSE by flow cytometry to quantify the percentage of proliferating B-cells.

start Start isolate Isolate CD19+ B-Cells start->isolate label Label with CFSE isolate->label culture Culture with Stimuli label->culture split Split into Treatment Groups culture->split control Control (No Drug) split->control Group 1 This compound This compound split->this compound Group 2 sirolimus Sirolimus split->sirolimus Group 3 incubate Incubate for 6 Days control->incubate This compound->incubate sirolimus->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for in vitro B-cell proliferation assay.
Randomized Clinical Trial in Kidney Transplant Recipients

This protocol is a generalized representation based on methodologies from comparative clinical trials.[8][9]

Objective: To compare the efficacy and safety of a this compound-based versus a Sirolimus-based immunosuppressive regimen in de novo kidney transplant recipients.

Methodology:

  • Patient Enrollment: Recruit eligible de novo kidney transplant recipients.

  • Randomization: Randomly assign patients to one of two treatment arms:

    • Arm A: this compound-based regimen (e.g., this compound + Mycophenolate Mofetil + Corticosteroids).

    • Arm B: Sirolimus-based regimen (e.g., Sirolimus + Mycophenolate Mofetil + Corticosteroids).

  • Dosing and Monitoring: Administer drugs according to a standardized protocol with therapeutic drug monitoring to maintain target trough levels.

  • Follow-up: Follow patients for a predetermined period (e.g., 12, 24, or 36 months).

  • Endpoint Assessment:

    • Primary Endpoint: Incidence of biopsy-proven acute rejection.

    • Secondary Endpoints: Graft survival, patient survival, renal function (measured by serum creatinine and calculated glomerular filtration rate), and incidence of adverse events.

  • Statistical Analysis: Analyze the data to compare the outcomes between the two treatment arms.

Conclusion

The choice between this compound and Sirolimus in a research or clinical setting is multifaceted. This compound, as a calcineurin inhibitor, is a well-established first-line agent with potent anti-rejection properties.[1][2] Sirolimus, an mTOR inhibitor, offers an alternative mechanism of action that can be advantageous in certain situations, such as for patients who develop nephrotoxicity from calcineurin inhibitors.[1] However, Sirolimus may be associated with a higher incidence of certain side effects like impaired wound healing and hyperlipidemia.[1][10] The experimental data presented in this guide highlights the nuanced differences in their efficacy and provides a foundation for informed decision-making in the design of future studies and therapeutic strategies. Researchers are encouraged to consider the specific context of their investigations when selecting between these two powerful immunosuppressants.

References

Validating Tacrolimus Immunoassay Results with LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of tacrolimus, a critical immunosuppressant drug, is paramount for optimal patient management in transplant recipients. Therapeutic drug monitoring (TDM) of this compound is essential to maintain concentrations within its narrow therapeutic window, minimizing the risks of graft rejection and drug-related toxicities. While immunoassays are widely used for routine monitoring, their results can be influenced by cross-reactivity with this compound metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this compound quantification due to its high specificity and sensitivity. This guide provides a comprehensive comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers and clinicians in validating immunoassay results and understanding the nuances of each technique.

Methodology Comparison: Immunoassay vs. LC-MS/MS

The choice between immunoassay and LC-MS/MS for this compound monitoring involves a trade-off between speed, cost, and analytical specificity. Immunoassays are generally faster and less expensive, making them suitable for high-throughput clinical laboratories. However, they are susceptible to interference from metabolites, which can lead to an overestimation of the active parent drug concentration.[1][2][3][4] LC-MS/MS, on the other hand, physically separates this compound from its metabolites before detection, providing a more accurate measurement of the parent compound.[1][2][3][4]

Key Performance Differences

Several studies have highlighted the discrepancies between this compound concentrations measured by immunoassay and LC-MS/MS. Immunoassays often show a positive bias compared to LC-MS/MS, meaning they report higher this compound levels.[1][2][3][5] This is primarily due to the cross-reactivity of the antibodies used in immunoassays with various this compound metabolites.[1][5] The extent of this bias can vary depending on the specific immunoassay platform and the patient's metabolic profile.[1][5][6]

Table 1: Comparison of this compound Immunoassay and LC-MS/MS Performance

ParameterImmunoassay (IA)LC-MS/MSKey Considerations
Specificity Lower; potential cross-reactivity with metabolites.[1][5][7]High; separates parent drug from metabolites.[4][8]Metabolite cross-reactivity can lead to falsely elevated results in IA.[2]
Bias vs. LC-MS/MS Generally positive bias (overestimation).[1][2][3][5]Gold standard; reference method.[1]The magnitude of bias can be influenced by the specific immunoassay and patient population.[5][6]
Correlation (r) Good to excellent correlation with LC-MS/MS (typically >0.9).[3][5][6]Not applicable.High correlation does not eliminate the presence of bias.
Precision (CV%) Intra- and inter-assay CVs are generally low (<10%).[5]Excellent precision with low CVs (<10%).[6][9][10]Both methods demonstrate good reproducibility.
Lower Limit of Quantification (LLOQ) Varies by assay, typically around 1-2 ng/mL.[11]Generally lower than immunoassays, often <1 ng/mL.[8][9]LC-MS/MS offers superior sensitivity for low concentrations.
Throughput High; suitable for routine clinical use.Lower; more complex workflow.Immunoassays are more amenable to automation for large sample volumes.
Cost Lower cost per sample.Higher initial instrument cost and operational expenses.Economic factors often favor immunoassays for routine TDM.

Table 2: Summary of Bias Reported in Comparative Studies

Immunoassay MethodBias Compared to LC-MS/MSReference
Elecsys this compound Immunoassay (Roche)Proportional positive bias of 26%[1]
QMS this compound Assay (Thermo Fisher)Significant positive bias of 37% (higher in patients with cholestasis)[1]
Chemiluminescence Microparticle Immunoassay (CMIA, Abbott)Positive bias less than 10% (acceptable performance in patients with hyperbilirubinemia)[1]
CMIA this compound Assay (Architect analyzer, Abbott)Average positive bias of 18.5%[1]
Affinity Column-Mediated Immunoassay (ACMIA)Average bias of -6.73%[5]
Chemiluminescence Immunoassay (CLIA)Average bias of 6.07%[5]
Electrochemiluminescence Immunoassay (ECLIA)Average bias of 7.46%[5]
Latex Agglutination Turbidimetric Immunoassay (LTIA)Average bias of 12.27%[5]
Chemiluminescence Immunoassay (ChLIA, ARCHITECT)Positive absolute bias of 2.1 ng/mL and proportional bias of +26%[3]
Electrochemiluminescence Immunoassay (ECLIA, Elecsys)Positive absolute bias of 1.2 ng/mL and proportional bias of +17%[3]

Experimental Protocols

This compound Measurement by Immunoassay (Example: CMIA)

This protocol provides a general overview of a typical chemiluminescent microparticle immunoassay (CMIA) for this compound. Specific details may vary based on the manufacturer's instructions.[12][13]

a. Sample Preparation:

  • Collect whole blood in an EDTA (lavender-top) tube.[14]

  • Perform a manual pretreatment step by adding a precipitation reagent to the whole blood sample to extract this compound.

  • Vortex the mixture and centrifuge to separate the supernatant from the precipitated proteins.[12][13]

  • Decant the supernatant into a separate tube for analysis.

b. Assay Procedure (Automated):

  • The automated analyzer combines the supernatant (containing this compound), anti-tacrolimus coated paramagnetic microparticles, and an assay diluent.[12][13]

  • This compound in the sample binds to the anti-tacrolimus coated microparticles.

  • After an incubation period, a this compound acridinium-labeled conjugate is added, which competes for binding sites on the microparticles.[12][13]

  • The microparticles are washed, and pre-trigger and trigger solutions are added to initiate a chemiluminescent reaction.

  • The resulting light emission is measured as relative light units (RLUs), which is inversely proportional to the concentration of this compound in the sample.[12]

This compound Measurement by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in whole blood using LC-MS/MS.

a. Sample Preparation:

  • Collect whole blood in an EDTA (lavender-top) tube.

  • To a small volume of whole blood (e.g., 50 µL), add an internal standard (e.g., ascomycin or a stable isotope-labeled this compound).[6]

  • Perform protein precipitation by adding a solution such as zinc sulfate in methanol.[7][15][16]

  • Vortex the mixture vigorously to ensure complete protein precipitation and release of the drug.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.[16]

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Inject the prepared sample extract onto a reversed-phase LC column (e.g., C18).[7]

    • Use a mobile phase gradient (e.g., a mixture of ammonium acetate and methanol) to separate this compound from other components in the sample.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both this compound and the internal standard. This highly selective detection method ensures that only the compound of interest is quantified.

Visualizing the Methodologies

To better illustrate the processes involved, the following diagrams depict the experimental workflow for validating immunoassay results with LC-MS/MS and the signaling pathway of this compound.

G cluster_IA Immunoassay (IA) Workflow cluster_LCMS LC-MS/MS Workflow cluster_Validation Validation Process IA_Sample Whole Blood Sample (EDTA) IA_Pretreat Precipitation & Centrifugation IA_Sample->IA_Pretreat IA_Supernatant Supernatant Transfer IA_Pretreat->IA_Supernatant IA_Analysis Automated Immunoassay Analyzer IA_Supernatant->IA_Analysis IA_Result IA this compound Concentration IA_Analysis->IA_Result Compare Statistical Analysis (Bias, Correlation) IA_Result->Compare Compare Results LCMS_Sample Whole Blood Sample (EDTA) LCMS_Precip Protein Precipitation with Internal Standard LCMS_Sample->LCMS_Precip LCMS_Centri Centrifugation LCMS_Precip->LCMS_Centri LCMS_Supernatant Supernatant Transfer LCMS_Centri->LCMS_Supernatant LCMS_Inject LC Separation LCMS_Supernatant->LCMS_Inject LCMS_Detect MS/MS Detection (MRM) LCMS_Inject->LCMS_Detect LCMS_Result LC-MS/MS this compound Concentration LCMS_Detect->LCMS_Result LCMS_Result->Compare Validation_Outcome Determine Concordance & Method Suitability Compare->Validation_Outcome

Caption: Experimental workflow for validating this compound immunoassay with LC-MS/MS.

cluster_cell T-Cell cluster_nucleus Nucleus This compound This compound FKBP12 FKBP12 This compound->FKBP12 Complex This compound-FKBP12 Complex FKBP12->Complex Binds Calcineurin Calcineurin Complex->Calcineurin Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (active) cluster_nucleus cluster_nucleus IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Nucleus Nucleus IL2 IL-2 Production IL2_Gene->IL2 T_Cell T-Cell Proliferation IL2->T_Cell

References

A Comparative Guide to Tacrolimus Measurement Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of common methodologies for the quantification of the immunosuppressant drug Tacrolimus, supported by experimental data and detailed procedural outlines.

Introduction

This compound is a cornerstone of immunosuppressive therapy in organ transplantation and for the treatment of various autoimmune diseases. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of this compound is critical to ensure efficacy while minimizing the risk of toxicity. A variety of analytical methods are employed for the quantification of this compound in whole blood, each with its own set of advantages and limitations. This guide provides a comprehensive cross-validation of the most prevalent techniques: Immunoassays (Chemiluminescent Immunoassay - CLIA, Affinity Column-Mediated Immunoassay - ACMIA, and Enzyme-Multiplied Immunoassay Technique - EMIT) and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as accuracy, precision, throughput, and cost.

This compound Signaling Pathway

This compound exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. The following diagram illustrates the molecular mechanism of action of this compound.

Tacrolimus_Pathway cluster_extracellular Extracellular cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus T-Cell_Receptor T-Cell Receptor Ca T-Cell_Receptor->Ca Antigen Stimulation (increases) This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Tacrolimus_FKBP12 This compound-FKBP12 Complex FKBP12->Tacrolimus_FKBP12 CaN Calcineurin (CaN) Tacrolimus_FKBP12->CaN inhibits NFATp NFAT (phosphorylated) CaN->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT Gene_Transcription IL-2 Gene Transcription NFAT->Gene_Transcription promotes Ca->CaN activates IL2_mRNA IL-2 mRNA Gene_Transcription->IL2_mRNA produces IL2 Interleukin-2 (IL-2) IL2_mRNA->IL2 translates to T_Cell_Proliferation T-Cell Proliferation IL2->T_Cell_Proliferation drives

Caption: this compound mechanism of action in T-cells.

Comparison of this compound Measurement Techniques

The following tables summarize the performance characteristics of the most common this compound measurement techniques. The data presented is a synthesis of findings from multiple clinical studies.

Table 1: Performance Comparison of Immunoassays vs. LC-MS/MS

ParameterCLIAACMIAEMITLC-MS/MS (Reference)
Correlation with LC-MS/MS (r) 0.81 - 0.977[1][2]0.83 - 0.974[1][2]0.71 - 0.961[1][3]N/A
Mean Bias (%) +6.07% to +26%[2][4]-6.73% to positive bias[2]Positive bias[1]N/A
Cross-reactivity with Metabolites Yes, can lead to overestimation[5]Yes, significant with some metabolites[2]Yes[1]Minimal to none
Throughput HighHighHighLower
Cost per Sample LowerLowerLowerHigher
Technical Expertise Required LowLowLowHigh

Table 2: Analytical Performance Characteristics

TechniqueLower Limit of Quantification (LLOQ)Linearity (ng/mL)Within-run Precision (%CV)Between-run Precision (%CV)
CLIA ~1 ng/mL[5]2 - 30[4]< 7%< 10%
ACMIA ~0.72 ng/mL[6]3.1 - 35.4[6]9.0% - 12.8%[6]< 10%
EMIT 2.8 ng/mL[7]2 - 30[7]< 10%[3]< 10%[3]
LC-MS/MS 0.5 - 3.75 ng/mL[8]0.5 - 100[8]< 5%< 10%

Experimental Methodologies

This section provides a detailed overview of the principles and procedures for each of the discussed this compound measurement techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for this compound quantification due to its high specificity and sensitivity. It allows for the separation of the parent drug from its metabolites, providing a more accurate measurement of the active compound.

Experimental Workflow:

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Whole_Blood Whole Blood Sample Precipitation Protein Precipitation (e.g., with Zinc Sulfate/Methanol) Whole_Blood->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection and Quantification Mass_Analysis->Detection

Caption: General workflow for this compound measurement by LC-MS/MS.

Detailed Protocol Outline:

  • Sample Preparation:

    • To a 100 µL whole blood sample, add an internal standard (e.g., ascomycin).

    • Precipitate proteins by adding a solution of zinc sulfate in methanol.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.[2]

  • Chromatographic Separation:

    • Inject the supernatant into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Utilize a reverse-phase column (e.g., C18) to separate this compound from other components in the sample matrix.[8]

    • Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).[8]

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.[8]

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Chemiluminescent Immunoassay (CLIA)

CLIA is a widely used immunoassay technique that offers high sensitivity and can be fully automated.

Principle: This is a competitive immunoassay. This compound in the patient sample competes with a known amount of acridinium-labeled this compound for binding sites on anti-Tacrolimus antibody-coated microparticles. The amount of light produced by the chemiluminescent reaction is inversely proportional to the concentration of this compound in the sample.[1]

Experimental Workflow:

CLIA_Workflow cluster_prep Sample Preparation cluster_auto_analysis Automated Analysis Sample_Prep Manual Pretreatment: Whole blood extraction with precipitation reagent Centrifuge Centrifugation Sample_Prep->Centrifuge Supernatant_Transfer Transfer supernatant to pretreatment tube Centrifuge->Supernatant_Transfer Incubation1 Incubate sample with anti-tacrolimus coated microparticles Supernatant_Transfer->Incubation1 Incubation2 Add acridinium-labeled This compound conjugate Incubation1->Incubation2 Wash Wash microparticles Incubation2->Wash Chemiluminescence Add trigger solution and measure light emission Wash->Chemiluminescence Quantification Quantify this compound (inverse relationship) Chemiluminescence->Quantification

Caption: Workflow for this compound measurement by CLIA.

Detailed Protocol Outline:

  • Sample Pretreatment:

    • A manual extraction is performed by mixing the whole blood sample with a precipitation reagent.

    • The mixture is centrifuged, and the resulting supernatant is transferred to a specific pretreatment tube for the automated analyzer.[4]

  • Automated Immunoassay:

    • The pretreated sample is combined with anti-Tacrolimus coated paramagnetic microparticles and an assay diluent. This compound in the sample binds to the microparticles.

    • After an incubation period, an acridinium-labeled this compound conjugate is added, which competes for the remaining binding sites on the microparticles.

    • The microparticles are washed to remove unbound components.

    • Pre-trigger and trigger solutions are added to initiate a chemiluminescent reaction.

    • The light emission is measured as relative light units (RLUs), which is inversely proportional to the this compound concentration in the sample.[4]

Affinity Column-Mediated Immunoassay (ACMIA)

ACMIA is a fully automated immunoassay that does not require a separate sample pretreatment step, leading to a faster turnaround time.

Principle: The whole blood sample is lysed, and the lysate is passed through an affinity column containing a substance that binds interfering substances. The eluate containing this compound is then mixed with an antibody-enzyme conjugate. Magnetic particles coated with this compound are added to bind any free antibody-enzyme conjugate. After magnetic separation, the enzyme activity in the supernatant is measured, which is directly proportional to the this compound concentration.[6][9]

Experimental Workflow:

ACMIA_Workflow cluster_automated_process Fully Automated Process Lysis Sample Lysis Affinity_Column Passage through Affinity Column Lysis->Affinity_Column Incubation Incubation with Antibody-Enzyme Conjugate Affinity_Column->Incubation Magnetic_Separation Addition of this compound-coated Magnetic Particles and Magnetic Separation Incubation->Magnetic_Separation Enzyme_Measurement Measure Enzyme Activity in Supernatant Magnetic_Separation->Enzyme_Measurement Quantification Quantify this compound (direct relationship) Enzyme_Measurement->Quantification

Caption: Workflow for this compound measurement by ACMIA.

Detailed Protocol Outline:

  • Automated Sample Processing:

    • The whole blood sample is automatically lysed by the analyzer.

    • The lysate is passed through an affinity column to remove potential interfering substances.

  • Immuno-reaction and Detection:

    • The eluate is incubated with a this compound antibody conjugated to an enzyme (e.g., β-galactosidase).

    • Magnetic particles coated with this compound are added to the mixture. These particles bind any antibody-enzyme conjugate that has not bound to the this compound from the patient sample.

    • A magnetic field is applied to separate the magnetic particles.

    • The supernatant, containing the antibody-enzyme conjugate bound to the patient's this compound, is transferred.

    • A substrate for the enzyme is added, and the resulting color change is measured spectrophotometrically. The absorbance is directly proportional to the this compound concentration.

Enzyme-Multiplied Immunoassay Technique (EMIT)

EMIT is a homogeneous immunoassay, meaning that it does not require a separation step to distinguish between bound and unbound antibody.

Principle: This assay is based on the competition between this compound in the sample and this compound labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding sites on a this compound-specific antibody. When the enzyme-labeled this compound is bound to the antibody, its enzymatic activity is reduced. Therefore, the enzyme activity is directly proportional to the concentration of this compound in the sample.[7][10]

Experimental Workflow:

EMIT_Workflow cluster_prep_emit Sample Preparation cluster_auto_analysis_emit Automated Analysis Sample_Pretreatment Manual Pretreatment: Whole blood extraction with methanol and pretreatment reagent Centrifugation_EMIT Centrifugation Sample_Pretreatment->Centrifugation_EMIT Supernatant_Transfer_EMIT Transfer supernatant for analysis Centrifugation_EMIT->Supernatant_Transfer_EMIT Mixing Mix supernatant with antibody reagent and enzyme-labeled This compound reagent Supernatant_Transfer_EMIT->Mixing Enzyme_Activity Measure G6PDH activity spectrophotometrically Mixing->Enzyme_Activity Quantification_EMIT Quantify this compound (direct relationship) Enzyme_Activity->Quantification_EMIT

Caption: Workflow for this compound measurement by EMIT.

Detailed Protocol Outline:

  • Sample Pretreatment:

    • Similar to CLIA, a manual pretreatment step is required. Whole blood samples, calibrators, and controls are treated with methanol and a specific pretreatment reagent to lyse the cells, extract this compound, and precipitate proteins.[7]

    • The mixture is centrifuged, and the supernatant is used for the assay.[7]

  • Homogeneous Immunoassay:

    • The supernatant is mixed with reagents containing antibodies to this compound and G6PDH-labeled this compound.

    • The this compound in the sample competes with the G6PDH-labeled this compound for the antibody binding sites.

    • The unbound G6PDH-labeled this compound is enzymatically active and converts NAD to NADH, resulting in an increase in absorbance.

    • The change in absorbance is measured spectrophotometrically and is directly proportional to the this compound concentration in the sample.[10]

Conclusion

The choice of a this compound measurement technique depends on a balance of analytical performance, throughput requirements, and available resources. LC-MS/MS remains the reference method, offering the highest accuracy and specificity, which is crucial for clinical trials and research settings where precise quantification is paramount. Immunoassays like CLIA, ACMIA, and EMIT provide practical alternatives for routine therapeutic drug monitoring in clinical laboratories due to their high throughput, lower cost, and ease of use. However, it is essential to be aware of their potential for positive bias due to cross-reactivity with this compound metabolites. For research and drug development, where understanding the true concentration of the parent drug is critical, LC-MS/MS is the recommended method. For high-volume clinical applications where rapid turnaround is a priority, automated immunoassays are a viable and efficient option, provided their limitations are understood and accounted for in clinical decision-making. The data and methodologies presented in this guide aim to provide a solid foundation for making an informed decision on the most suitable this compound measurement technique.

References

Sirolimus vs. Tacrolimus: A Comparative Guide on T-Cell Proliferation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Sirolimus and Tacrolimus on T-cell proliferation, supported by experimental data. Both macrolide compounds are potent immunosuppressants, primarily used to prevent organ transplant rejection, but they operate through distinct molecular mechanisms to exert their effects on T-lymphocytes.

Mechanism of Action: Distinct Pathways to Immunosuppression

Sirolimus and this compound, while structurally similar and both binding to the same intracellular protein, FKBP12, ultimately target different signaling cascades crucial for T-cell activation and proliferation.

This compound , a calcineurin inhibitor, acts earlier in the T-cell activation pathway.[1] Upon T-cell receptor (TCR) engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. This compound, bound to FKBP12, inhibits calcineurin's activity.[2] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[2][3][4] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).[3]

Sirolimus (also known as Rapamycin), on the other hand, is an mTOR (mechanistic Target of Rapamycin) inhibitor, acting downstream of IL-2 receptor signaling. After IL-2 binds to its receptor on an activated T-cell, it triggers a signaling cascade that activates mTOR. Sirolimus, complexed with FKBP12, binds to and inhibits the mTORC1 complex.[5][6] This blockade halts the progression of the cell cycle from the G1 to the S phase, thereby preventing T-cell proliferation in response to cytokine stimulation.[7]

Quantitative Comparison of T-Cell Proliferation Inhibition

The following tables summarize quantitative data on the inhibitory effects of Sirolimus and this compound on T-cell proliferation from various studies. It is important to note that the experimental conditions, cell types, and assays used may vary between studies, affecting direct comparability.

Table 1: Inhibitory Concentrations of Sirolimus on T-Cell Proliferation

Cell TypeAssayParameterConcentrationReference
CMV-specific CD8+ T-cellsCFSE dilutionIC255 ng/mL
CMV-specific CD8+ T-cellsCFSE dilutionIC5010 ng/mL
CMV-specific CD8+ T-cellsCFSE dilutionIC7540 ng/mL

Table 2: Inhibitory Effects of this compound on T-Cell Proliferation

Cell TypeAssayConcentration% Inhibition (relative to control)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)CFSE dilution3.125 ng/mLStrong suppression observed
Human CD3+ T-cellsNF-κB phosphorylation10 ng/mL55%[8]
Human CD4+ T-cellsNF-κB phosphorylation10 ng/mL56%[8]
Human CD8+ T-cellsNF-κB phosphorylation10 ng/mL51%[8]
Human CD3+ T-cellsTNFα production10 ng/mL76%[8]
Human CD4+ T-cellsTNFα production10 ng/mL71%[8]
Human CD8+ T-cellsTNFα production10 ng/mL93%[8]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and Sirolimus.

Tacrolimus_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Ca_channel Ca2+ Channel TCR->Ca_channel Antigen Presentation Ca Ca2+ Ca_channel->Ca Ca2+ Influx Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT This compound This compound FKBP12 FKBP12 This compound->FKBP12 Tac_FKBP12 This compound-FKBP12 Complex FKBP12->Tac_FKBP12 Tac_FKBP12->Calcineurin Inhibits IL2_gene IL-2 Gene NFAT->IL2_gene Activates Transcription Proliferation T-Cell Proliferation IL2_gene->Proliferation Leads to Sirolimus_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor mTORC1 mTORC1 IL2R->mTORC1 Activates CellCycle Cell Cycle Progression (G1 to S phase) mTORC1->CellCycle Promotes Proliferation T-Cell Proliferation CellCycle->Proliferation Sirolimus Sirolimus FKBP12 FKBP12 Sirolimus->FKBP12 Sir_FKBP12 Sirolimus-FKBP12 Complex FKBP12->Sir_FKBP12 Sir_FKBP12->mTORC1 Inhibits CFSE_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Flow Cytometry Analysis Isolate Isolate T-cells from peripheral blood Label Label T-cells with CFSE Isolate->Label Culture Culture CFSE-labeled T-cells with stimuli (e.g., anti-CD3/CD28) and Sirolimus or this compound at varying concentrations Label->Culture Incubate Incubate for 3-5 days Culture->Incubate Acquire Acquire cells on a flow cytometer Incubate->Acquire Analyze Analyze CFSE fluorescence (each peak represents a cell division) Acquire->Analyze

References

A Comparative Analysis of Tacrolimus and Pimecrolimus in Preclinical Models of Skin Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two widely used topical calcineurin inhibitors, Tacrolimus and Pimecrolimus, in various experimental models of skin inflammation. The information presented is supported by experimental data to aid researchers and drug development professionals in their understanding and evaluation of these compounds.

Mechanism of Action: Calcineurin Inhibition

Both this compound and Pimecrolimus are calcineurin inhibitors that exert their anti-inflammatory effects by suppressing T-cell activation and the subsequent release of pro-inflammatory cytokines.[1][2] Upon penetrating the skin, they bind to the intracellular protein macrophilin-12 (also known as FKBP-12).[1] This drug-protein complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine-threonine phosphatase.[1][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor.[3] This blockage ultimately inhibits the transcription of early inflammatory cytokines, such as Interleukin-2 (IL-2), interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-10 (IL-10), thereby halting the inflammatory cascade.[3][4] Pimecrolimus also prevents the release of inflammatory mediators from mast cells.[2][3][4] While both drugs share this core mechanism, Pimecrolimus is considered to have a more cell-selective action, with no effect on dendritic (Langerhans) cells, unlike corticosteroids.[2][5][6]

G cluster_cell T-Cell Cytoplasm cluster_drug Drug Action cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NF-AT-P Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT Transcription Gene Transcription NFAT->Transcription Translocates to Nucleus Tac_Pim This compound or Pimecrolimus FKBP12 FKBP-12 Tac_Pim->FKBP12 Binds to Complex Drug-FKBP-12 Complex FKBP12->Complex Complex->Calcineurin Inhibits Cytokines Pro-inflammatory Cytokines (IL-2, IFN-γ) Transcription->Cytokines Initiates Inflammation Inflammation Cytokines->Inflammation Promotes

Diagram 1: Signaling pathway of this compound and Pimecrolimus.

Comparative Efficacy in Skin Inflammation Models

This compound and Pimecrolimus have been extensively evaluated in various models of skin inflammation, most notably in atopic dermatitis (AD). Clinical studies consistently demonstrate that this compound is more effective than Pimecrolimus, particularly in moderate to severe conditions.

Table 1: Comparative Efficacy in Atopic Dermatitis Clinical Trials

ParameterThis compoundPimecrolimusKey Findings
Efficacy vs. Vehicle Significantly more effectiveSignificantly more effectiveBoth drugs are superior to their vehicle alone in treating atopic dermatitis.[7][8]
Efficacy in Moderate to Severe AD More effectiveLess effectiveThis compound ointment shows significantly greater improvement in Eczema Area Severity Index (EASI) scores compared to pimecrolimus cream in adults and children with moderate to severe AD.[1][7][9][10][11][12][13]
Treatment Success Rate (Moderate to Severe AD) Higher (e.g., 40%)Lower (e.g., 22%)A higher percentage of patients treated with this compound achieve treatment success.[9]
Improvement in Body Surface Area Affected Greater reduction (e.g., 49%)Lesser reduction (e.g., 34%)This compound leads to a greater decrease in the percentage of affected body surface area.[9]
Efficacy in Mild AD EffectiveEffectiveIn mild atopic dermatitis, the efficacy of this compound 0.03% and pimecrolimus 1% can be comparable.[12]
Anti-inflammatory Potency Similar to a medium potency corticosteroidLess potent than this compound and medium potency corticosteroidsThis compound demonstrates anti-inflammatory activity comparable to moderately potent corticosteroids.[1]
Patient Withdrawal due to Lack of Efficacy LowerSignificantly higherMore patients discontinue treatment with pimecrolimus due to a perceived lack of efficacy.[7][9][10][13]

Skin Permeation and Systemic Absorption

A key differentiator between this compound and Pimecrolimus is their skin permeation profile, which influences their potential for systemic exposure. Pimecrolimus exhibits significantly lower permeation through the skin compared to this compound.

Table 2: In Vitro Skin Permeation Comparison

ParameterThis compoundPimecrolimusKey Findings
Permeation through Normal Human Skin Higher6-fold lower than 0.1% this compound ointment.[14] 9-10 times higher than Pimecrolimus.[15][16][17]Pimecrolimus has a significantly lower rate of permeation through healthy human skin.
Permeation through Inflamed Skin (SLS-induced dermatitis in pigs) Higher2.8-fold lower than this compound at 24h.[14]Even in inflamed skin, pimecrolimus permeates less than this compound.[14]
Permeation through Corticosteroid-pretreated Skin (pigs) Higher3.5 to 7.1-fold lower than this compound.[14]Pre-treatment with corticosteroids increases permeation for both, but Pimecrolimus remains lower.[14]
Lipophilicity (Octanol-water distribution) Lower8-fold higher than this compound.[15][16]The higher lipophilicity of Pimecrolimus may contribute to its lower permeation through the skin.[15][16]
Systemic Exposure Higher potentialLower potentialThe lower percutaneous absorption of pimecrolimus suggests a lower risk of systemic drug exposure.[5][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical studies. Below are examples of experimental protocols used to evaluate this compound and Pimecrolimus in skin inflammation models.

Allergic Contact Dermatitis Model in Pigs

A commonly used model to assess the anti-inflammatory activity of topical agents is the allergic contact dermatitis (ACD) model in pigs.

  • Sensitization: Young domestic pigs are sensitized by the topical application of a potent allergen, such as dinitrochlorobenzene (DNCB), to a specific area of the skin.

  • Challenge: After a sensitization period (typically 2-3 weeks), the animals are challenged with a lower, non-irritant concentration of the same allergen on previously untreated skin sites.

  • Treatment: The test compounds (this compound or Pimecrolimus formulations) and vehicle controls are applied topically to the challenged skin sites at specified time points after the challenge.

  • Evaluation: The inflammatory response is assessed at various time points (e.g., 24, 48, 72 hours) after the challenge. This evaluation can include:

    • Visual Scoring: Erythema (redness) and edema (swelling) are scored using a standardized scale.

    • Histopathology: Skin biopsies are taken to assess the infiltration of inflammatory cells (e.g., T-cells, mast cells) and other histological changes.

    • Cytokine Analysis: Skin samples can be processed to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using techniques like ELISA or RT-PCR.

G cluster_setup Experimental Setup cluster_eval Evaluation Sensitization 1. Sensitization (e.g., DNCB on pig skin) Challenge 2. Challenge (Lower DNCB conc. on new site) Sensitization->Challenge 2-3 weeks Treatment 3. Topical Treatment (this compound, Pimecrolimus, Vehicle) Challenge->Treatment Scoring Visual Scoring (Erythema, Edema) Treatment->Scoring 24, 48, 72h Histo Histopathology (Cell Infiltration) Treatment->Histo Cytokine Cytokine Analysis (ELISA, RT-PCR) Treatment->Cytokine

References

Validating the Immunosuppressive Effect of Tacrolimus and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunosuppressive effects of Tacrolimus and its key analogs. Experimental data is presented to support the comparisons, and detailed protocols for essential validation assays are provided.

Introduction to this compound and its Analogs

This compound (also known as FK506) is a potent macrolide lactone immunosuppressant widely used in organ transplantation to prevent rejection.[1] Its primary mechanism of action is the inhibition of calcineurin, a crucial enzyme in the T-lymphocyte activation pathway. By inhibiting calcineurin, this compound prevents the transcription of key cytokines, such as Interleukin-2 (IL-2), which are essential for T-cell proliferation and the overall immune response.

Several analogs of this compound have been developed with the aim of improving its therapeutic index, either by enhancing its potency, altering its pharmacokinetic profile, or reducing its toxicity. This guide focuses on a comparative analysis of this compound and its prominent analogs, including Ascomycin (FK520) and Voclosporin, with a brief comparison to alternative immunosuppressants with different mechanisms of action, such as the mTOR inhibitors Sirolimus and Everolimus.

Comparative Analysis of Immunosuppressive Potency

The immunosuppressive potency of this compound and its analogs can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The lower the IC50 value, the more potent the compound.

Calcineurin Inhibition

The direct inhibitory effect on the target enzyme, calcineurin, is a primary indicator of the potency of this compound and its analogs.

CompoundCalcineurin Inhibition IC50 (nM)
This compound (FK506) ~3[2]
Ascomycin (FK520) 49[3]
Voclosporin Not explicitly stated in nM, but reported to be approximately 4-fold less potent than this compound.
T-Cell Proliferation Inhibition (Mixed Lymphocyte Reaction - MLR)

The Mixed Lymphocyte Reaction (MLR) is a functional assay that measures the ability of a drug to inhibit T-cell proliferation in response to alloantigens, mimicking the rejection process in transplantation.

CompoundT-Cell Proliferation Inhibition IC50 (nM)
This compound (FK506) ~0.63 ng/mL (approximately 0.78 nM)[4]
Ascomycin (FK520) 0.55[3][5]
Voclosporin Potency difference widened to 50-fold in favor of this compound in T-cell proliferation inhibition.

Note: Direct IC50 comparisons for mTOR inhibitors like Sirolimus and Everolimus in T-cell proliferation assays are not straightforward due to their different mechanism of action. However, studies have shown that Sirolimus at clinically relevant concentrations (6 ng/ml) profoundly inhibits B-cell proliferation, while this compound has a minimal effect.[6]

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

This compound and its direct analogs exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway. The following diagram illustrates this pathway and the point of intervention for these drugs.

G cluster_nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT NFAT (dephosphorylated) (Active) NFATp NFAT (phosphorylated) (Inactive) NFATp->Calcineurin Dephosphorylation Nucleus Nucleus NFAT->Nucleus Translocation Gene_transcription Gene Transcription (e.g., IL-2) IL2 IL-2 Production Gene_transcription->IL2 Tcell_proliferation T-Cell Proliferation IL2->Tcell_proliferation Tacrolimus_Analog This compound / Analog + FKBP12 Tacrolimus_Analog->Calcineurin Inhibition

Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound and its analogs.

Experimental Workflow for Validating Immunosuppressive Effects

A typical workflow for assessing the immunosuppressive properties of this compound analogs involves a series of in vitro assays.

G start Start: Compound Synthesis and Characterization assay1 Calcineurin Activity Assay (Biochemical) start->assay1 assay2 Mixed Lymphocyte Reaction (MLR) (Functional - Cellular) start->assay2 assay3 Cytokine Production Assay (e.g., IL-2, IFN-γ) start->assay3 data_analysis Data Analysis: IC50 Determination assay1->data_analysis assay2->data_analysis assay3->data_analysis comparison Comparison with this compound (Potency & Efficacy) data_analysis->comparison end End: Lead Candidate Selection comparison->end

References

Benchmarking New Immunosuppressants Against Tacrolimus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tacrolimus, a calcineurin inhibitor (CNI), has long been the cornerstone of immunosuppressive regimens in solid organ transplantation and for the treatment of various autoimmune diseases. Its potent inhibition of T-cell activation has significantly improved graft survival and patient outcomes. However, its use is associated with a narrow therapeutic window and significant side effects, including nephrotoxicity, neurotoxicity, and an increased risk of post-transplant diabetes mellitus. This has spurred the development of new immunosuppressive agents with novel mechanisms of action and potentially improved safety profiles.

This guide provides an objective comparison of emerging immunosuppressants—Voclosporin, Belatacept, Everolimus, and Obinutuzumab—against the current standard of care, this compound. The performance of these alternatives is supported by experimental data from clinical trials, with a focus on efficacy and safety outcomes. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from clinical trials comparing new immunosuppressants with this compound.

Voclosporin vs. This compound in Kidney Transplantation

Voclosporin is a novel calcineurin inhibitor that is a structural analogue of cyclosporine.[1][2] It exhibits a more predictable pharmacokinetic and pharmacodynamic profile compared to legacy CNIs, potentially eliminating the need for therapeutic drug monitoring.[3]

Outcome MeasureVoclosporin (Low-Dose)This compoundp-valueStudy
Biopsy-Proven Acute Rejection (BPAR)Similar efficacy to this compound--PROMISE Study[4]
New-Onset Diabetes After Transplantation (NODAT)1.6%16.4%0.031PROMISE Study[1][4]
Belatacept vs. This compound in Kidney Transplantation

Belatacept is a selective T-cell co-stimulation blocker that binds to CD80 and CD86 on antigen-presenting cells, thereby inhibiting the CD28-mediated co-stimulatory signal required for T-cell activation.[5]

Outcome MeasureBelataceptThis compoundp-valueStudy/Analysis
Biopsy-Proven Acute Rejection (BPAR)55%10%0.006Randomized Controlled Trial[6]
Graft Loss (due to rejection)3 (all graft losses)0-Randomized Controlled Trial[6]
Allograft Survival (12 months)Worse (RR=4.51)Better0.02Meta-analysis[7]
Patient Death (long-term)Higher rateLower rate-UNOS Database Analysis[8]
Death-Censored Graft Failure (long-term)Higher rateLower rate-UNOS Database Analysis[8]
Estimated Glomerular Filtration Rate (eGFR)No significant difference at 12 monthsNo significant difference at 12 months0.20Meta-analysis[7]
New-Onset Diabetes After Transplantation (NODAT)Lower incidence (RR=0.26)Higher incidence0.05Meta-analysis[7]
Belatacept + this compound Combination vs. This compound Alone
Biopsy-Proven Acute Rejection (BPAR)No significant difference--Retrospective Cohort Study[9]
Estimated Glomerular Filtration Rate (eGFR)Superior (65.6 vs 54.3 ml/min/1.73m²)-<0.001Retrospective Cohort Study[9]
New-Onset Diabetes After Transplantation (NODAT)Significantly lower (1.7% vs 3.8%)-0.01Retrospective Cohort Study[9]
Everolimus with Reduced-Dose this compound vs. Standard-Dose this compound in Liver Transplantation

Everolimus is an mTOR inhibitor that blocks the proliferation signal of T-cells, thereby exerting an immunosuppressive effect.

Outcome MeasureEverolimus + Reduced this compoundStandard this compoundp-valueStudy
Composite Efficacy Failure (tBPAR, graft loss, or death) at 24 months9.8%10.8%0.641Pooled Analysis of 2 RCTs[3][10]
Mean Change in eGFR from randomization to 24 months-8.37 mL/min/1.73 m²-13.40 mL/min/1.73 m²0.001Pooled Analysis of 2 RCTs[3][10]
Hepatocellular Carcinoma (HCC) Recurrence (Beyond Milan Criteria)5.9%23.1%0.215Pooled Analysis of 2 RCTs[3][10]
Adverse Events Leading to Discontinuation25.7%14.1%-Randomized Controlled Trial[11]
Obinutuzumab in Antibody-Mediated Rejection (Kidney Transplantation)

Obinutuzumab is a glyco-engineered, type II anti-CD20 monoclonal antibody that leads to more profound B-cell depletion compared to rituximab.[12] It is primarily investigated for the treatment of antibody-mediated rejection (AMR) rather than as a primary maintenance immunosuppressant to replace this compound.

Outcome MeasureObinutuzumabFindingStudy
B-cell (CD19) Count Reduction-98% median reductionClinical Study[13]
Complement-Dependent Cytotoxicity (CDC) Crossmatch TestsNot affectedNo false-positives observedClinical Study[13]
Donor-Specific Antibodies (DSAs) in AMRNon-significant reductions in HLA class I/II-Clinical Study[14]
Renal Function in AMRStable without significant improvement-Clinical Study[14]
Patient and Graft Survival at 1 year (in AMR patients)100%-Clinical Study[14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and the new immunosuppressants.

Tacrolimus_Voclosporin_Pathway cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg Antigen Presentation IP3 IP3 PLCg->IP3 Ca Ca²⁺ IP3->Ca Release from ER Calcineurin Calcineurin Ca->Calcineurin Activates NFATp NFAT (phosphorylated) (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription TCell_Activation T-Cell Activation & Proliferation IL2->TCell_Activation This compound This compound / Voclosporin This compound->Calcineurin Inhibits FKBP12 FKBP12 This compound->FKBP12 Binds to FKBP12->Calcineurin Inhibits Cyclophilin Cyclophilin Belatacept_Pathway cluster_APC APC cluster_TCell T-Cell APC Antigen Presenting Cell (APC) TCell T-Cell MHC_Antigen MHC-Antigen Complex TCR TCR MHC_Antigen->TCR Binding Signal1 Signal 1 (Activation) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Binding CD80_86->CD28 Signal2 Signal 2 (Co-stimulation) TCell_Activation T-Cell Activation & Proliferation Signal1->TCell_Activation Signal2->TCell_Activation Belatacept Belatacept Belatacept->CD80_86 Binds to Everolimus_Pathway IL2R IL-2 Receptor PI3K PI3K IL2R->PI3K IL-2 Binding AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle TCell_Proliferation T-Cell Proliferation Cell_Cycle->TCell_Proliferation Everolimus Everolimus Everolimus->mTOR Inhibits FKBP12 FKBP12 Everolimus->FKBP12 Binds to FKBP12->mTOR Inhibits Obinutuzumab_Pathway BCell B-Cell CD20 CD20 Obinutuzumab Obinutuzumab Obinutuzumab->CD20 Binds to ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Obinutuzumab->ADCC Induces ADCP Antibody-Dependent Cellular Phagocytosis (ADCP) Obinutuzumab->ADCP Induces CDC Complement-Dependent Cytotoxicity (CDC) (Weak) Obinutuzumab->CDC Induces BCell_Lysis B-Cell Lysis ADCC->BCell_Lysis ADCP->BCell_Lysis CDC->BCell_Lysis Calcineurin_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Purified Calcineurin - Calmodulin - Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add Test Compound (Voclosporin or this compound) at various concentrations Prepare_Reaction->Add_Inhibitor Add_Substrate Add ³²P-labeled RII phosphopeptide substrate Add_Inhibitor->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with trichloroacetic acid) Incubate->Stop_Reaction Separate_Phosphate Separate free ³²P from peptide-bound ³²P (e.g., Dowex resin) Stop_Reaction->Separate_Phosphate Measure_Radioactivity Measure Radioactivity of free ³²P (Scintillation Counting) Separate_Phosphate->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ values Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End TCell_Proliferation_Workflow Start Start Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Start->Isolate_PBMCs Label_Cells Label PBMCs with a fluorescent dye (e.g., CFSE) Isolate_PBMCs->Label_Cells Plate_Cells Plate labeled PBMCs in 96-well plates Label_Cells->Plate_Cells Add_Stimuli Add T-cell stimuli (e.g., anti-CD3/anti-CD28 antibodies) Plate_Cells->Add_Stimuli Add_Drug Add Immunosuppressant at various concentrations Add_Stimuli->Add_Drug Incubate Incubate for 3-5 days at 37°C, 5% CO₂ Add_Drug->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_Flow Analyze by Flow Cytometry Harvest_Cells->Analyze_Flow Quantify_Proliferation Quantify Proliferation (dye dilution) Analyze_Flow->Quantify_Proliferation End End Quantify_Proliferation->End CD86_Occupancy_Workflow Start Start Collect_Blood Collect Whole Blood Samples from Belatacept-treated patients Start->Collect_Blood Incubate_Antibody Incubate blood with a fluorochrome-conjugated anti-CD86 antibody Collect_Blood->Incubate_Antibody Lyse_RBCs Lyse Red Blood Cells Incubate_Antibody->Lyse_RBCs Wash_Cells Wash and Fix Cells Lyse_RBCs->Wash_Cells Analyze_Flow Analyze by Flow Cytometry Wash_Cells->Analyze_Flow Gate_Monocytes Gate on Monocyte Population (e.g., CD14+) Analyze_Flow->Gate_Monocytes Measure_MFI Measure Median Fluorescence Intensity (MFI) of CD86 staining Gate_Monocytes->Measure_MFI Calculate_Occupancy Calculate Receptor Occupancy (compare to baseline/untreated) Measure_MFI->Calculate_Occupancy End End Calculate_Occupancy->End

References

Tacrolimus vs. Cyclosporine: A Meta-Analysis of Clinical Trial Data for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the calcineurin inhibitors (CNIs) tacrolimus and cyclosporine have been the cornerstone of immunosuppressive regimens in solid organ transplantation. While both drugs share a common mechanism of action, their distinct pharmacological profiles have led to extensive clinical research to determine their comparative efficacy and safety. This guide provides a meta-analysis of clinical trial data for researchers, scientists, and drug development professionals, offering a comprehensive comparison of these two critical immunosuppressants.

Mechanism of Action: Calcineurin Inhibition

Both this compound and cyclosporine exert their immunosuppressive effects by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1] Inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), a key transcription factor.[1] This blockade ultimately leads to a reduction in the transcription of interleukin-2 (IL-2) and other cytokines crucial for T-cell activation and proliferation.

This compound binds to the immunophilin FK-binding protein 12 (FKBP12), while cyclosporine forms a complex with cyclophilin.[1] These drug-immunophilin complexes then bind to and inhibit calcineurin. Although their intracellular binding proteins differ, the downstream effect is the same: suppression of the T-cell mediated immune response that leads to allograft rejection.

G cluster_cell T-Cell Cytoplasm cluster_complex cluster_nucleus Nucleus This compound This compound FKBP12 FKBP12 This compound->FKBP12 binds Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin binds Tac_FKBP12 This compound-FKBP12 Complex Cyc_Cyclophilin Cyclosporine-Cyclophilin Complex Calcineurin Calcineurin NFAT_P NF-AT(P) Calcineurin->NFAT_P dephosphorylates NFAT NF-AT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene activates Tac_FKBP12->Calcineurin inhibits Cyc_Cyclophilin->Calcineurin inhibits G cluster_pre cluster_treatment cluster_post Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Tacrolimus_Arm This compound-Based Regimen (with Adjuvants) Randomization->Tacrolimus_Arm Cyclosporine_Arm Cyclosporine-Based Regimen (with Adjuvants) Randomization->Cyclosporine_Arm Monitoring Regular Monitoring - Drug Trough Levels - Renal/Liver Function - Adverse Events Tacrolimus_Arm->Monitoring Cyclosporine_Arm->Monitoring Biopsy Protocol/For-Cause Biopsy (e.g., Banff Classification) Monitoring->Biopsy if indicated Data_Collection Data Collection - Graft Survival - Acute Rejection Episodes - Safety Parameters Monitoring->Data_Collection Biopsy->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis

References

Safety Operating Guide

Proper Disposal of Tacrolimus: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of tacrolimus in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Guiding Principle: Treat as Hazardous Waste

This compound, in all its forms (pure substance, solutions, contaminated labware), should be managed as hazardous chemical waste.[1][2] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination of waterways and ecosystems.[3][4][5] Standard wastewater treatment facilities are not designed to fully remove such potent pharmaceutical compounds.[3][6]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. Safe handling is the first step to safe disposal.

  • Gloves: Use nitrile or chloroprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Wear ANSI-approved safety glasses or chemical splash goggles.[1]

  • Lab Coat: A full-length, buttoned lab coat is required to prevent skin exposure.[1]

  • Ventilation: Handle this compound, especially in powder form, within a certified chemical fume hood to prevent inhalation.[1][2]

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol outlines the standard procedure for disposing of this compound and associated contaminated materials.

Step 1: Segregation of Waste Isolate all this compound-contaminated waste from other waste streams. This includes:

  • Expired or unused this compound (powder, capsules, ointments, injection solutions).

  • Contaminated consumables: gloves, pipette tips, weighing papers, vials, and culture plates.

  • Contaminated equipment that cannot be decontaminated.

  • Spill cleanup materials.

Step 2: Waste Containment

  • Place solid waste into a designated, sealable, and clearly labeled hazardous waste container.

  • Collect liquid waste in a compatible, leak-proof container. Do not mix with other chemical waste unless permitted by your institution's guidelines.

  • Ensure containers are appropriate for the type of waste (e.g., sharps containers for needles).

Step 3: Labeling Properly label the hazardous waste container immediately. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The accumulation start date.

  • Any other information required by your institution's Environmental Health & Safety (EHS) department.

Step 4: Storage

  • Store the sealed waste container in a designated, secure satellite accumulation area.

  • Ensure the storage location is cool, dry, and well-ventilated.[1]

  • Store in secondary containment to prevent spills.[1]

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7]

  • EHS will work with an approved environmental management vendor for final disposal, which is typically high-temperature incineration.[7]

  • Never dispose of this compound waste in regular trash, biohazard bags (unless also chemically contaminated and designated for incineration), or down the drain.[8][9]

Decontamination and Spill Management

  • Decontamination: Clean all non-disposable equipment and work surfaces (e.g., bench tops) that have come into contact with this compound using soap and water.[1] Dispose of the cleaning materials (e.g., paper towels) as hazardous waste.[1]

  • Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill and clean it up according to your laboratory's specific spill response procedures. All materials used for spill cleanup must be disposed of as hazardous waste.[1][9]

Summary of Disposal Procedures

StepActionKey Safety and Logistical Information
1. Handling Wear appropriate PPE.Nitrile gloves, safety goggles, and a full-length lab coat are mandatory.[1] Handle in a chemical fume hood.[1]
2. Segregation Isolate all this compound-contaminated items.Includes pure drug, solutions, contaminated labware (pipettes, vials), and PPE.[1]
3. Containment Place waste in designated hazardous waste containers.Use separate, sealed, and compatible containers for solids and liquids.
4. Labeling Label containers clearly and accurately.Include "Hazardous Waste," "this compound," and the accumulation start date.[10]
5. Storage Store waste in a secure, designated area.The location should be cool, dry, and have secondary containment.[1]
6. Disposal Contact Environmental Health & Safety (EHS).EHS will coordinate with a certified vendor for disposal, typically via incineration.[7]
7. Spills Contain and clean up spills immediately.Treat all spill cleanup materials as hazardous waste.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TacrolimusDisposalWorkflow start This compound Waste Generated (e.g., expired chemical, contaminated labware) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe Wear Required PPE ppe_check->wear_ppe No segregate Segregate Waste (Solid vs. Liquid) ppe_check->segregate Yes wear_ppe->segregate contain_solid Contain Solid Waste in Labeled Hazardous Waste Bag/Drum segregate->contain_solid Solid contain_liquid Contain Liquid Waste in Labeled, Compatible Waste Bottle segregate->contain_liquid Liquid store Store in Secondary Containment in Satellite Accumulation Area contain_solid->store contain_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal via Certified Vendor (Incineration) contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tacrolimus

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, operation, and disposal of Tacrolimus in a laboratory setting, ensuring the well-being of researchers and the integrity of scientific work.

This compound, a potent calcineurin inhibitor and cornerstone of immunosuppressive therapy, demands meticulous handling to mitigate occupational exposure risks. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double gloving provides an additional barrier.
Inner glove tucked under gown cuff, outer glove over cuff.Ensures no skin is exposed at the wrist.
Gown Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosolized particles.
Face Shield Required when there is a risk of splashing.Provides an additional layer of protection for the face.
Respiratory Protection NIOSH-approved N95 or higher respirator.Prevents inhalation of aerosolized this compound powder.

Note: Always inspect PPE for any signs of damage before use. Contaminated reusable items should be professionally decontaminated.

Operational Plans: From Donning to Doffing

The following workflow illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Put on Gown Don1->Don2 Don3 Put on N95 Respirator Don2->Don3 Don4 Put on Goggles/Face Shield Don3->Don4 Don5 Put on Inner Gloves (under cuff) Don4->Don5 Don6 Put on Outer Gloves (over cuff) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove N95 Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Hand Hygiene Doff6->Doff7

Figure 1. Standard operational workflow for donning and doffing PPE.

Spill Management: A Step-by-Step Protocol

In the event of a this compound spill, a swift and organized response is critical to contain the contamination. A spill kit should be readily accessible in any laboratory where this compound is handled.

Spill Kit Contents:

  • Two pairs of chemotherapy-rated gloves

  • Disposable gown

  • NIOSH-approved respirator and safety goggles

  • Absorbent, plastic-backed sheets or pads

  • Disposable scoop and scraper

  • Two sealable, thick plastic hazardous waste disposal bags

  • Detergent solution

  • 70% Isopropyl Alcohol

Spill Cleanup Procedure:

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all items from the spill kit.

  • Contain the Spill:

    • Liquids: Cover the spill with absorbent pads.

    • Powders: Gently cover with damp absorbent pads to avoid aerosolization.

  • Clean the Area:

    • Use the scoop and scraper to collect broken glass and place it in a sharps container.

    • Place all contaminated absorbent materials into the first hazardous waste bag.

    • Clean the spill area three times with a detergent solution, followed by a rinse with clean water.

    • Wipe the area with 70% isopropyl alcohol.

  • Dispose of Waste: Place all contaminated materials, including PPE, into the second hazardous waste bag and seal it.

  • Decontaminate: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Segregation is Key

Proper disposal of this compound waste and contaminated materials is essential to prevent environmental contamination and accidental exposure. Waste should be segregated into appropriate, clearly labeled containers.

Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_containers Waste Segregation cluster_final_disposal Final Disposal Trace Trace Contaminated Items (Gloves, Gowns, Empty Vials) Yellow Yellow Container (Trace Chemotherapy Waste) Trace->Yellow Gross Grossly Contaminated Items (Spill Debris, Unused this compound) Black Black Container (Hazardous Pharmaceutical Waste) Gross->Black Incineration High-Temperature Incineration Yellow->Incineration Black->Incineration

Figure 2. Logical relationship for the disposal of this compound waste.

All this compound waste is ultimately disposed of via high-temperature incineration. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

By implementing these comprehensive safety measures, research institutions can foster a secure environment for the handling of this compound, protecting their most valuable asset: their scientists.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.